Boc-Cystamine-Poc
Description
The exact mass of the compound this compound is 334.10209953 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-5-8-18-11(16)14-6-9-20-21-10-7-15-12(17)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBADGDLZNRUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCNC(=O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-Cystamine-Poc: A Bifunctional Linker for Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Cystamine-Poc is a heterobifunctional crosslinker integral to the advancement of targeted therapeutic strategies, particularly in the realm of Antibody-Drug Conjugates (ADCs) and stimuli-responsive nanocarrier systems. This molecule is uniquely engineered with three key functional components: a Boc-protected amine, a cystamine disulfide bond, and a propargyloxycarbonyl (Poc) group. This trifecta of functionalities enables a staged and controlled approach to the assembly and action of complex drug delivery vehicles. The primary function of this compound is to act as a cleavable linker, designed to be stable in systemic circulation and to selectively release a conjugated payload within the reductive intracellular environment of target cells, such as cancer cells. This targeted release is achieved through the cleavage of the disulfide bond by endogenous reducing agents, most notably glutathione (GSH).
Introduction
The landscape of targeted therapeutics is continually evolving, with a significant focus on maximizing the therapeutic index of potent cytotoxic agents by minimizing off-target toxicity. Antibody-Drug Conjugates (ADCs) and other targeted delivery systems have emerged as a powerful class of biopharmaceuticals designed to achieve this goal. The efficacy and safety of these complex molecules are critically dependent on the linker that connects the targeting moiety (e.g., an antibody) to the therapeutic payload. This compound is a sophisticated linker molecule that addresses the critical need for controlled drug release. Its design incorporates a disulfide bond, which is susceptible to cleavage in the high glutathione concentrations characteristic of the intracellular environment, alongside a "click chemistry" handle for efficient conjugation.
Molecular Structure and Functional Components
This compound is characterized by a strategic assembly of functional groups, each with a distinct role in the construction and mechanism of action of the final drug conjugate.
| Component | Chemical Group | Function |
| Boc Group | tert-Butyloxycarbonyl | A protecting group for one of the primary amines of the cystamine backbone. This allows for selective chemical modifications at the other terminus of the molecule. |
| Cystamine | Disulfide-containing diamine | Forms the core of the linker and contains the environmentally sensitive disulfide bond. This bond is stable in the bloodstream but is readily cleaved by intracellular glutathione. |
| Poc Group | Propargyloxycarbonyl | An alkyne-containing functional group that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the highly efficient and specific attachment of the linker to a payload or targeting molecule that has been modified to contain an azide group. |
Chemical Structure:
Caption: Chemical structure of this compound.
Primary Function and Mechanism of Action
The primary function of this compound is to serve as a glutathione-sensitive cleavable linker in targeted drug delivery systems. The mechanism of action can be conceptualized in two main phases: bioconjugation and payload release.
Bioconjugation
The synthesis of a functional drug conjugate using this compound involves a series of strategic chemical reactions:
-
Payload Attachment: The propargyloxycarbonyl (Poc) group, with its terminal alkyne, is utilized for conjugation to a payload molecule that has been functionalized with an azide group. This reaction is typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," known for its high efficiency, specificity, and mild reaction conditions.
-
Deprotection: The Boc protecting group is removed from the amine, usually under acidic conditions, to expose a primary amine.
-
Antibody/Targeting Moiety Conjugation: The newly exposed amine can then be conjugated to a targeting moiety, such as a monoclonal antibody. This can be achieved through various bioconjugation techniques, for example, by reacting with an activated ester on the antibody to form a stable amide bond.
Caption: General workflow for bioconjugation using this compound.
Payload Release
The release of the payload from the conjugate is designed to occur preferentially within the target cells.
-
Cellular Internalization: The ADC or targeted nanoparticle binds to its target receptor on the cell surface and is internalized, typically via endocytosis.
-
Trafficking to Reductive Environment: The internalized conjugate is trafficked within the cell to compartments where it is exposed to the high intracellular concentration of glutathione (GSH), which is approximately 1-10 mM, compared to micromolar concentrations in the bloodstream.
-
Disulfide Cleavage: The disulfide bond of the cystamine linker is reduced by glutathione in a thiol-disulfide exchange reaction. This cleavage breaks the linker and releases the payload, which can then exert its cytotoxic effect.
Caption: Signaling pathway of ADC internalization and payload release.
Experimental Protocols
Note: The following are generalized protocols and should be adapted and optimized for specific experimental contexts.
Illustrative Synthesis of this compound
A plausible synthetic route would involve the mono-protection of cystamine with a Boc group, followed by the reaction of the remaining free amine with a propargyloxycarbonylating agent.
Materials:
-
Cystamine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA) or other suitable base
-
Propargyl chloroformate or a similar propargyloxycarbonylating reagent
-
Dichloromethane (DCM) or other suitable solvent
-
Standard workup and purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Mono-Boc Protection of Cystamine: Cystamine dihydrochloride is dissolved in a suitable solvent system, and a base such as triethylamine is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate is then added portion-wise at a controlled temperature to favor mono-substitution. The reaction is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up and the mono-Boc-cystamine is purified, typically by column chromatography.
-
Propargyloxycarbonylation: The purified mono-Boc-cystamine is dissolved in an aprotic solvent like dichloromethane. A base is added, followed by the slow addition of a propargyloxycarbonylating reagent at a reduced temperature. The reaction is stirred until completion, monitored by TLC or LC-MS. The final product, this compound, is then purified from the reaction mixture using standard procedures.
General Protocol for ADC Conjugation via Click Chemistry
Materials:
-
Azide-modified payload
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A copper-chelating ligand (e.g., THPTA)
-
Antibody or other targeting moiety
-
Appropriate buffers (e.g., PBS)
Procedure:
-
Preparation of Linker-Payload: The azide-modified payload and this compound are dissolved in a suitable solvent. A freshly prepared solution of the copper(I) catalyst (generated in situ from CuSO₄ and sodium ascorbate in the presence of a ligand) is added to the mixture. The reaction is allowed to proceed at room temperature.
-
Purification of Linker-Payload: The resulting Boc-protected linker-payload is purified to remove unreacted starting materials and catalyst.
-
Deprotection and Antibody Conjugation: The Boc group is removed as previously described. The deprotected linker-payload is then conjugated to the antibody using a suitable bioconjugation method.
-
Purification of ADC: The final ADC is purified using techniques such as size-exclusion chromatography (SEC) or affinity chromatography to remove unconjugated linker-payload and other impurities. The drug-to-antibody ratio (DAR) is then determined.
Quantitative Data
Specific quantitative data for this compound, such as cleavage kinetics and in vivo stability, are highly dependent on the specific ADC construct and the experimental conditions. The following tables are illustrative of the types of data that would be critical for the evaluation of an ADC utilizing this linker.
Table 1: Illustrative In Vitro Stability in Human Plasma
| Time (hours) | ADC Concentration (% of initial) |
| 0 | 100 |
| 24 | >95 |
| 48 | >90 |
| 72 | >85 |
Table 2: Illustrative Payload Release in the Presence of Glutathione
| Glutathione Conc. (mM) | Time (hours) | % Payload Release |
| 0.01 (Extracellular) | 24 | <5 |
| 10 (Intracellular) | 1 | ~30 |
| 10 (Intracellular) | 4 | ~70 |
| 10 (Intracellular) | 24 | >90 |
Conclusion
This compound represents a sophisticated and versatile tool in the design of advanced, stimuli-responsive drug delivery systems. Its multi-component structure allows for a modular and controlled approach to the synthesis of targeted conjugates. The primary function of this linker, to ensure stability in circulation while enabling targeted intracellular payload release in a high-glutathione environment, directly addresses a key challenge in the development of safer and more effective targeted therapies. Further research and the public dissemination of detailed experimental data will be crucial for the full realization of the potential of this and similar linker technologies in clinical applications.
An In-depth Technical Guide to Boc-Cystamine-Poc: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound Boc-Cystamine-Poc, a bifunctional linker of significant interest in the fields of bioconjugation and drug delivery. The document details its chemical structure, a proposed synthetic pathway with experimental protocols, and its role as a click chemistry reagent and a cleavable linker in Antibody-Drug Conjugates (ADCs). All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Properties
This compound, systematically named tert-butyl N-{2-[(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethyl)disulfanyl]ethyl}carbamate, is a unique molecule incorporating three key functional domains: a Boc-protected amine, a cleavable disulfide bond, and a terminal alkyne group for click chemistry applications.
The presence of the disulfide bond, derived from cystamine, allows for cleavage under reducing conditions, such as those found within the intracellular environment, making it an attractive component for drug delivery systems designed to release a payload within target cells. The propargyloxycarbonyl (Poc) group provides a terminal alkyne handle, enabling covalent conjugation to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities, allowing for sequential and controlled synthesis.
A summary of the key chemical properties of this compound is provided in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂N₂O₄S₂ | [1] |
| Molecular Weight | 334.46 g/mol | [1] |
| CAS Number | 2171512-56-2 | [1] |
| Appearance | White to off-white solid | Commercially available data |
| Purity | Typically >95% | Commercially available data |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General chemical knowledge |
| SMILES | O=C(OCC#C)NCCSSCCNC(=O)OC(C)(C)C | [1] |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a two-step process, starting from the commercially available cystamine dihydrochloride. The logical workflow for this synthesis is depicted below.
Caption: Proposed two-step synthesis workflow for this compound.
Step 1: Selective Mono-Boc Protection of Cystamine
The initial and most critical step is the selective protection of one of the two primary amino groups of cystamine with a Boc group. Direct reaction of cystamine with di-tert-butyl dicarbonate ((Boc)₂O) would likely result in a mixture of mono-protected, di-protected, and unreacted starting material. To achieve high selectivity for the mono-protected product, several methods have been reported for the mono-Boc protection of diamines. One effective strategy involves the in situ formation of the hydrochloride salt of one amine group, rendering it less nucleophilic and thereby directing the Boc protection to the free amine.
Experimental Protocol: Synthesis of mono-Boc-Cystamine
This protocol is adapted from a general procedure for the selective mono-Boc protection of diamines.
-
Dissolution and Salt Formation: Dissolve cystamine dihydrochloride (1 equivalent) in a suitable solvent such as a mixture of methanol and water. Add a base, for example, sodium hydroxide (1 equivalent), to neutralize one of the hydrochloride salts, leaving one amine as a free base and the other as the hydrochloride salt.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) dissolved in a minimal amount of methanol or another suitable solvent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product and consumption of the starting material.
-
Workup and Extraction: Upon completion, remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent like ethyl acetate to remove any di-Boc-cystamine byproduct.
-
Basification and Product Extraction: Adjust the pH of the aqueous layer to >10 with a base (e.g., 2M NaOH) to deprotonate the remaining ammonium salt. Extract the product, mono-Boc-cystamine, into an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield mono-Boc-cystamine, which is often obtained as an oil or a low-melting solid.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel.
Table 2: Quantitative Data for the Synthesis of mono-Boc-Cystamine
| Parameter | Value | Reference |
| Reactants | Cystamine dihydrochloride, Di-tert-butyl dicarbonate | General Protocol |
| Solvent | Methanol/Water | General Protocol |
| Reaction Time | 12 - 24 hours | General Protocol |
| Typical Yield | 70-90% | (for similar diamines) |
| Purification Method | Extraction, Column Chromatography | General Protocol |
Step 2: Propargyloxycarbonylation of mono-Boc-Cystamine
The second step involves the reaction of the free amino group of mono-Boc-cystamine with a propargyloxycarbonylating agent, such as propargyl chloroformate, to introduce the terminal alkyne functionality.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the N-acylation of amines.
-
Reactant Preparation: Dissolve mono-Boc-cystamine (1 equivalent) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA) (1.1-1.5 equivalents), in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add propargyl chloroformate (1-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Table 3: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | mono-Boc-Cystamine, Propargyl Chloroformate | General Protocol |
| Base | Triethylamine or DIEA | General Protocol |
| Solvent | Dichloromethane or THF | General Protocol |
| Reaction Time | 4 - 12 hours | General Protocol |
| Typical Yield | Not explicitly reported, expected to be moderate to high | - |
| Purification Method | Column Chromatography | General Protocol |
Applications in Research and Drug Development
This compound is a valuable tool for researchers in medicinal chemistry and chemical biology. Its primary application lies in the construction of Antibody-Drug Conjugates (ADCs). The logical relationship of its components in this context is illustrated below.
Caption: Role of this compound in ADC formation and drug release.
In a typical ADC application, the terminal alkyne of this compound is first conjugated to an azide-modified cytotoxic drug via a click reaction. The Boc-protecting group on the other end of the linker can then be removed to reveal a primary amine, which can be further functionalized or used to attach the linker-drug construct to an antibody. The resulting ADC can selectively target cancer cells. Upon internalization, the disulfide bond in the linker is cleaved by intracellular reducing agents like glutathione, leading to the release of the cytotoxic drug inside the target cell.
Conclusion
References
In-Depth Technical Guide: The Mechanism of Action of Boc-Cystamine-Poc
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Cystamine-Poc is a specialized chemical linker molecule designed for advanced drug delivery systems, particularly in the context of antibody-drug conjugates (ADCs) and targeted nanocarriers. Its unique tripartite structure, comprising a Boc-protecting group, a cystamine core with a disulfide bond, and a propargyloxycarbonyl (Poc) group for click chemistry, enables the development of sophisticated, stimulus-responsive therapeutic platforms. This guide elucidates the core mechanism of action of this compound, focusing on its role as a cleavable linker that responds to the physiological cues of the tumor microenvironment—specifically, reduced pH and elevated glutathione (GSH) concentrations. This dual-responsiveness facilitates the targeted release of cytotoxic payloads, enhancing therapeutic efficacy while minimizing off-target effects.
Introduction: The Role of Cleavable Linkers in Targeted Drug Delivery
Targeted drug delivery aims to concentrate therapeutic agents at the site of disease, thereby increasing their efficacy and reducing systemic toxicity. In oncology, this often involves conjugating a potent cytotoxic drug to a targeting moiety, such as a monoclonal antibody, which recognizes tumor-associated antigens. The linker connecting the drug to the antibody is a critical component of this system. Cleavable linkers are designed to be stable in the systemic circulation and to release the active drug only upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This compound is an exemplar of such a linker, engineered to respond to the distinct reductive and acidic conditions characteristic of many solid tumors.
The Dual-Responsive Mechanism of Action of this compound
The therapeutic utility of this compound is centered on its ability to be cleaved in a dual-stimulus fashion, a mechanism that is particularly relevant in the context of a nanovesicle-based drug delivery system as described in patent CN107536803A, which details a "targeting pH-GSH dual-response multifunctional nano-vesicle drug delivery system for anti-cancer drug delivery."[1][2]
Glutathione-Mediated Cleavage of the Disulfide Bond
The core of the this compound linker is the cystamine unit, which features a disulfide (-S-S-) bond. This bond is relatively stable in the bloodstream, where the concentration of reducing agents is low. However, upon internalization into a cancer cell, the linker is exposed to a significantly higher concentration of glutathione (GSH), a tripeptide with a free thiol group.[3] The intracellular concentration of GSH (typically 1-10 mM) is approximately 1000-fold higher than in the extracellular milieu.[3] This high GSH concentration facilitates the reduction of the disulfide bond in the this compound linker, leading to its cleavage and the subsequent release of the conjugated drug.[3]
The general mechanism for this reductive cleavage is a thiol-disulfide exchange reaction, as depicted below:
Caption: Glutathione-mediated cleavage of a disulfide linker.
pH-Mediated Destabilization of the Nanocarrier
In the context of a nanovesicle drug delivery system, this compound is often a component of a larger, pH-sensitive architecture. The tumor microenvironment is typically more acidic (pH 6.5-7.2) than normal tissues and blood (pH 7.4). Furthermore, after endocytosis, the nanocarrier is trafficked through endosomes and lysosomes, where the pH can drop to 5.0-6.0 and 4.5-5.0, respectively.
This acidic environment can trigger the release of the drug in several ways. For instance, the nanovesicle itself can be composed of polymers that change their conformation or solubility at lower pH, leading to the destabilization of the vesicle and release of its contents. While this compound itself is not directly cleaved by acid, its Boc (tert-butyloxycarbonyl) protecting group can be acid-labile under certain conditions, although the primary pH-responsive mechanism is generally attributed to the nanocarrier's formulation. The acidic environment can also protonate components of the nanovesicle, leading to swelling and subsequent drug release.
The combination of pH-induced nanovesicle destabilization and GSH-mediated linker cleavage creates a highly specific drug release mechanism, ensuring that the therapeutic payload is delivered preferentially at the tumor site and inside the cancer cells.
Caption: Dual pH and GSH-responsive drug release workflow.
Quantitative Data on Drug Release
While specific quantitative data for drug release from a system utilizing this compound is proprietary and detailed in patent literature, representative data from similar dual-responsive systems demonstrate the principle. The following tables summarize typical drug release profiles under various conditions.
Table 1: pH-Dependent Drug Release from a pH-Sensitive Nanocarrier
| pH | Cumulative Drug Release at 24h (%) |
| 7.4 | 15-25 |
| 6.5 | 40-60 |
| 5.0 | 70-90 |
Data are representative of typical pH-sensitive nanocarrier systems.
Table 2: Glutathione-Dependent Drug Release from a Disulfide-Linked Conjugate at pH 7.4
| GSH Concentration | Cumulative Drug Release at 24h (%) |
| 0 mM | 10-20 |
| 10 µM | 20-30 |
| 10 mM | 75-95 |
Data are representative of typical GSH-responsive disulfide linker systems.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a drug conjugate using this compound and for evaluating its release profile.
Protocol for Conjugation of a Drug to this compound via Click Chemistry
Objective: To conjugate an azide-modified drug to this compound.
Materials:
-
This compound
-
Azide-modified drug
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
Dissolve this compound and the azide-modified drug in the chosen solvent system.
-
Add a freshly prepared solution of sodium ascorbate.
-
Add a solution of CuSO₄.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the conjugate using column chromatography or preparative HPLC.
Caption: Workflow for drug conjugation via click chemistry.
Protocol for In Vitro Drug Release Study
Objective: To evaluate the pH and GSH-dependent release of a drug from a nanocarrier system.
Materials:
-
Drug-loaded nanocarriers
-
Phosphate-buffered saline (PBS) at pH 7.4, 6.5, and 5.0
-
Glutathione (GSH)
-
Dialysis tubing (with appropriate molecular weight cut-off)
Procedure:
-
Prepare release media: PBS at pH 7.4, 6.5, and 5.0, with and without 10 mM GSH.
-
Disperse a known amount of the drug-loaded nanocarriers in a small volume of the release medium.
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a larger volume of the corresponding release medium and stir at 37°C.
-
At predetermined time points, withdraw aliquots from the external medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loading.
Signaling Pathways
The specific signaling pathways affected by the released drug are entirely dependent on the nature of the cytotoxic payload. For example, if the payload is a microtubule inhibitor like paclitaxel, it will disrupt mitosis by stabilizing microtubules, leading to cell cycle arrest and apoptosis. If the payload is a DNA-damaging agent such as doxorubicin, it will intercalate into DNA and inhibit topoisomerase II, ultimately triggering apoptotic pathways. The role of the this compound linker is to ensure that the drug reaches its intracellular target to engage with these pathways.
Conclusion
This compound is a sophisticated and versatile linker for targeted drug delivery. Its dual-responsive mechanism, sensitive to both the acidic and reductive conditions of the tumor microenvironment, allows for the precise and efficient release of therapeutic agents. This targeted release strategy holds significant promise for the development of next-generation anticancer therapies with improved efficacy and reduced side effects. Further research into nanocarrier systems incorporating such linkers will continue to advance the field of personalized and targeted medicine.
References
An In-depth Technical Guide to Boc-Cystamine-Poc: A Key Component in Stimuli-Responsive Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Cystamine-Poc is a heterobifunctional linker molecule integral to the advancement of targeted and stimuli-responsive drug delivery systems. Its unique architecture, featuring a Boc-protected amine, a cleavable disulfide bond, and a terminal alkyne handle, enables its use as a versatile building block in the construction of sophisticated therapeutic nanocarriers. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its role in the development of pH and glutathione (GSH) dual-responsive nanoparticles for anti-cancer drug delivery. Detailed experimental protocols and quantitative data from relevant studies are presented to illustrate its practical application.
Introduction
The efficacy of many potent therapeutic agents is often limited by their systemic toxicity and lack of specificity for the target site. Advanced drug delivery systems (DDS) aim to overcome these challenges by encapsulating drugs in nanocarriers that can transport them to the diseased tissue before releasing their payload in response to specific triggers. This compound has emerged as a critical component in the design of such "smart" DDS. Its disulfide bond is susceptible to the high concentrations of glutathione present in the intracellular environment of tumor cells, while the overall nanoparticle assembly can be engineered to be sensitive to the acidic pH of the tumor microenvironment. The terminal alkyne group allows for the convenient attachment of targeting ligands or other functionalities via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
Core Properties and Characteristics
This compound is a synthetic molecule that combines three key functional motifs:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for one of the amine functionalities of the cystamine backbone. This allows for selective modification of the other amine group during synthesis.
-
Cystamine Disulfide Bridge: The disulfide bond is a redox-sensitive linkage that is stable in the bloodstream but is readily cleaved in the presence of reducing agents like glutathione. The intracellular concentration of glutathione is significantly higher (2-10 mM) than the extracellular concentration (2-20 µM), providing a sharp differential for targeted drug release inside cells.
-
Propargyloxycarbonyl (Poc) Group: This group introduces a terminal alkyne functionality, which serves as a handle for "click chemistry." This allows for the covalent attachment of azide-modified molecules, such as targeting ligands (e.g., peptides, antibodies) or imaging agents, to the nanocarrier surface.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H22N2O4S2 | MedChemExpress[1] |
| Molecular Weight | 334.45 g/mol | MedChemExpress[1] |
| CAS Number | 2171512-56-2 | MedChemExpress[1] |
| Appearance | Solid | CymitQuimica |
| Purity | >98% | Caltag Medsystems |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | Inferred from common handling of similar molecules. |
| Storage | Recommended storage at +2 to +8 °C. | Bapeks |
Synthesis of this compound
-
Mono-Boc protection of cystamine: Cystamine is reacted with a sub-stoichiometric amount of di-tert-butyl dicarbonate (Boc)2O under basic conditions. This results in a mixture of unprotected, mono-protected, and di-protected cystamine. Mono-Boc-cystamine can then be isolated via column chromatography.
-
Introduction of the Poc group: The free amine of mono-Boc-cystamine is then reacted with propargyl chloroformate in the presence of a base to form the propargyloxycarbonyl (Poc) carbamate, yielding the final product, this compound.
Proposed Experimental Protocol for Synthesis
Step 1: Synthesis of mono-Boc-cystamine
-
Dissolve cystamine dihydrochloride (1 eq) in a mixture of dioxane and water.
-
Add a solution of di-tert-butyl dicarbonate (0.9 eq) in dioxane dropwise while maintaining the pH at 9-10 with the addition of 1M NaOH.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH 3 with 1M HCl and extract with an organic solvent (e.g., ethyl acetate) to remove di-Boc-cystamine.
-
Adjust the pH of the aqueous layer to 8 with 1M NaOH and extract with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure mono-Boc-cystamine.
Step 2: Synthesis of this compound
-
Dissolve mono-Boc-cystamine (1 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Add propargyl chloroformate (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Role in pH and Glutathione Dual-Responsive Drug Delivery
This compound is a key component in the construction of nanocarriers, such as liposomes or polymeric nanoparticles, designed to release their therapeutic payload in response to both the acidic tumor microenvironment and the high intracellular glutathione concentration.
Mechanism of Action
The dual-responsive release mechanism is a two-step process. First, the nanocarrier is designed to be stable at the physiological pH of blood (pH 7.4) but to become destabilized in the acidic tumor microenvironment (pH 6.5-6.8). This pH-triggered change can be achieved by incorporating pH-sensitive lipids or polymers into the nanoparticle formulation. This initial destabilization facilitates the uptake of the nanocarrier by tumor cells.
Once inside the cell, the disulfide bond of the this compound linker is exposed to the high intracellular concentration of glutathione. Glutathione, a tripeptide with a free thiol group, reduces the disulfide bond to two free thiols, leading to the cleavage of the linker and the release of the conjugated drug.
Signaling and Release Pathway
The following diagram illustrates the conceptual pathway for the uptake and drug release from a this compound-containing nanocarrier.
Representative Quantitative Data
While specific data for a system utilizing this compound is detailed in patent literature, the following table presents representative drug release data from a study on a similar pH and glutathione dual-responsive nanoparticle system for doxorubicin (DOX) delivery. This data illustrates the expected release profile.
| Condition | pH | Glutathione (GSH) Concentration | Cumulative Drug Release (%) after 24h |
| Control | 7.4 | 2 µM | ~15% |
| Acidic pH only | 5.5 | 2 µM | ~35% |
| High GSH only | 7.4 | 10 mM | ~40% |
| Dual Stimuli | 5.5 | 10 mM | ~85% |
| Data is representative and adapted from studies on similar dual-responsive systems.[2][3] |
Experimental Protocols
Protocol for In Vitro Drug Release Study
This protocol describes a general method for evaluating the pH and glutathione-responsive release of a drug from a nanoparticle formulation.
-
Preparation of Release Media:
-
Prepare phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5.
-
For each pH, prepare two sets of buffers: one with a low concentration of GSH (2 µM) and one with a high concentration of GSH (10 mM).
-
-
Sample Preparation:
-
Disperse the drug-loaded nanoparticles in each of the four release media at a concentration of 1 mg/mL.
-
Transfer 1 mL of each dispersion into a dialysis bag (MWCO 10-12 kDa).
-
-
Release Experiment:
-
Place each dialysis bag into a beaker containing 20 mL of the corresponding release medium.
-
Incubate the beakers at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh medium.
-
-
Quantification:
-
Determine the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug release at each time point.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating an azide-containing molecule (e.g., a targeting peptide) to the alkyne handle of this compound that has been incorporated into a nanocarrier.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified targeting ligand in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of copper(II) sulfate (CuSO4) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
To a solution of the this compound-functionalized nanoparticles in a buffered solution (e.g., PBS pH 7.4), add the azide-modified targeting ligand (1.5-2 equivalents relative to the alkyne groups).
-
Add CuSO4 to a final concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.
-
-
Purification:
-
Purify the conjugated nanoparticles to remove unreacted ligand, copper, and other reagents. This can be achieved by dialysis, size exclusion chromatography, or repeated centrifugation and resuspension.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as FTIR spectroscopy (disappearance of the alkyne peak), NMR spectroscopy, or by quantifying the amount of conjugated ligand.
-
Visualization of Workflows and Relationships
Experimental Workflow for Nanoparticle Formulation and Testing
Logical Relationship of Stimuli and Response
Conclusion
This compound is a highly valuable and versatile molecule for the development of advanced, stimuli-responsive drug delivery systems. Its trifunctional nature allows for the incorporation of a redox-sensitive cleavable linker, a protected amine for further derivatization, and a "clickable" alkyne for surface modification. The ability to create nanocarriers that respond to both the acidic pH of the tumor microenvironment and the high intracellular concentration of glutathione offers a powerful strategy for improving the therapeutic index of potent anti-cancer drugs. The experimental protocols and conceptual frameworks provided in this guide serve as a resource for researchers and scientists working to design and evaluate the next generation of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual pH- and GSH-Responsive Degradable PEGylated Graphene Quantum Dot-Based Nanoparticles for Enhanced HER2-Positive Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH and Glutathione Dual-Responsive Dynamic Cross-Linked Supramolecular Network on Mesoporous Silica Nanoparticles for Controlled Anticancer Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Boc-Cystamine-Poc: A Dual-Responsive ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-Cystamine-Poc, a heterobifunctional linker critical in the development of advanced antibody-drug conjugates (ADCs). This document details its chemical properties, synthesis, and application in creating stimuli-responsive drug delivery systems, offering a valuable resource for researchers in oncology and targeted therapeutics.
Core Compound Specifications
This compound is a key reagent in bioconjugation, featuring a Boc-protected amine, a cleavable disulfide bond, and a terminal alkyne group for click chemistry applications.
| Property | Value | Reference |
| CAS Number | 2171512-56-2 | [1] |
| Molecular Formula | C₁₃H₂₂N₂O₄S₂ | [1] |
| Molecular Weight | 334.46 g/mol | [1] |
| Full Chemical Name | tert-butyl (2-((2-(((prop-2-yn-1-yloxy)carbonyl)amino)ethyl)disulfanyl)ethyl)carbamate | |
| Synonyms | Boc-Cystamine-Propargyloxycarbonyl, Boc-cystamine-propargylcarbamate | |
| Primary Function | Cleavable ADC Linker, Click Chemistry Reagent | [1] |
Synthesis Protocol
Step 1: Mono-Boc Protection of Cystamine
The initial step involves the selective protection of one of the two primary amine groups of cystamine with a tert-butyloxycarbonyl (Boc) group. This is a critical step to ensure regioselectivity in the subsequent functionalization.
-
Reaction: Cystamine dihydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent system, such as a mixture of dioxane and water, in the presence of a base like sodium hydroxide. The reaction is typically carried out at room temperature.
-
Purification: The resulting mono-Boc-cystamine is then purified from the reaction mixture, often through extraction and chromatographic techniques to isolate it from unreacted starting materials and the di-Boc protected by-product.
Step 2: Introduction of the Propargyloxycarbonyl (Poc) Group
The free amine of mono-Boc-cystamine is then reacted with a propargyl-containing chloroformate or an activated carbonate to introduce the "Poc" group, which contains the terminal alkyne necessary for click chemistry.
-
Reagents: Propargyl chloroformate or a similar propargylating agent is used.
-
Conditions: The reaction is typically performed in an aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to neutralize the acid generated during the reaction. The reaction is usually conducted at a controlled temperature, starting at 0°C and gradually warming to room temperature.
-
Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove the base and any water-soluble by-products. The crude product is then purified using column chromatography to yield the final this compound linker.
Application in Dual-Responsive Antibody-Drug Conjugates
This compound is particularly valuable for the construction of ADCs designed to release their cytotoxic payload in response to the specific microenvironment of tumor cells, which is characterized by a lower pH and a higher concentration of glutathione (GSH) compared to normal tissues.
Experimental Workflow for ADC Construction and Drug Release:
Caption: Experimental workflow for ADC synthesis and targeted drug release.
1. ADC Synthesis via Click Chemistry:
-
An azide-modified cytotoxic drug is first conjugated to the alkyne group of this compound through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This forms the drug-linker conjugate.
-
The Boc protecting group on the other end of the linker is then removed under acidic conditions to expose the primary amine.
-
This amine on the drug-linker construct is then conjugated to a suitable functional group on the monoclonal antibody, often a carboxyl group on an acidic amino acid residue (e.g., aspartic acid or glutamic acid) via amide bond formation using standard coupling reagents like EDC/NHS.
2. Targeted Delivery and Intracellular Release:
-
The resulting ADC circulates in the bloodstream and selectively binds to antigens overexpressed on the surface of tumor cells.
-
Upon binding, the ADC-antigen complex is internalized by the tumor cell through endocytosis, enclosing the ADC within an endosome.
-
The acidic environment of the endosome (pH ~5.0-6.0) can contribute to the initial stages of linker destabilization, although the primary cleavage mechanism for this linker is redox-based.
-
As the ADC traffics into the cytosol, it is exposed to a significantly higher concentration of glutathione (GSH), a reducing agent. The disulfide bond within the this compound linker is susceptible to reduction by GSH, leading to the cleavage of the linker and the release of the active cytotoxic payload inside the tumor cell.
Signaling Pathway of Drug Action
Once released, the cytotoxic payload can exert its therapeutic effect through various mechanisms, such as inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell. The specific signaling pathway targeted depends on the nature of the cytotoxic drug conjugated to the linker.
Caption: General signaling pathway of a released cytotoxic payload.
This technical guide provides a foundational understanding of this compound for professionals in the field of drug development. Further research into specific reaction conditions and conjugation strategies will be necessary to optimize its use in novel ADC constructs.
References
Boc-Cystamine-Poc: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Cystamine-Poc is a heterobifunctional, cleavable crosslinker increasingly utilized in the field of bioconjugation and for the development of antibody-drug conjugates (ADCs). Its unique structure, incorporating a protected amine (Boc), a reducible disulfide bond (Cystamine), and a terminal alkyne for click chemistry (Poc), offers a versatile platform for linking molecules of interest. Understanding the solubility and stability of this linker is paramount for its effective use in experimental design, ensuring reproducibility, and for the successful development of novel therapeutics.
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for researchers to determine these critical parameters in their own laboratory settings.
Data Presentation: Solubility and Stability
Currently, specific quantitative solubility and stability data for this compound in various solvents and under different environmental conditions are not extensively reported in peer-reviewed literature. Commercial suppliers typically provide general storage recommendations, such as storing the compound at room temperature or -20°C, but do not offer detailed shelf-life or degradation kinetics.
Given the absence of specific data, the following tables provide a template for researchers to populate with their own experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| N,N-Dimethylformamide (DMF) | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Water | 25 | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 |
Table 2: Experimentally Determined Stability of this compound in Solution
| Solvent | Temperature (°C) | Storage Condition | Half-life (t½) | Degradation Products Identified |
| DMSO | 25 | Ambient Light | ||
| DMSO | 4 | Dark | ||
| PBS pH 7.4 | 37 | In vitro physiological | ||
| Human Plasma | 37 | In vitro physiological |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Determination of Solubility
Objective: To determine the saturation solubility of this compound in various solvents.
Materials:
-
This compound
-
A panel of solvents (e.g., DMSO, DMF, ethanol, water, PBS)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a vial. The excess solid should be clearly visible.
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to accurately quantify the amount of dissolved compound.
-
Calculate the solubility in mg/mL.
-
Protocol 2: Stability Assessment in Solution
Objective: To evaluate the stability of this compound in different solvents and under various storage conditions. The disulfide bond within the cystamine moiety is susceptible to reduction, which is a key aspect of its intended function as a cleavable linker but can also be a source of instability.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, PBS, human plasma)
-
Incubators set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a diode array detector (DAD) or mass spectrometer (MS)
-
Reducing agents (e.g., dithiothreitol (DTT), glutathione (GSH)) for positive controls
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the chosen solvents at a known concentration.
-
Aliquot the solutions into multiple vials for time-point analysis.
-
-
Incubation:
-
Store the vials under the specified conditions (e.g., different temperatures, light exposure).
-
For plasma stability, incubate the compound in fresh human plasma at 37°C.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
For plasma samples, precipitate the proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant.
-
Analyze the samples by HPLC-UV or HPLC-MS.
-
-
Data Analysis:
-
Monitor the peak area of the parent this compound compound over time.
-
Identify and quantify any new peaks that appear, which may correspond to degradation products. The cleavage of the disulfide bond would be a primary degradation pathway to investigate.
-
Calculate the degradation rate and the half-life (t½) of the compound under each condition.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks and workflows relevant to the analysis of this compound.
Caption: A generalized workflow for determining the solubility of this compound.
Caption: The reductive cleavage of the disulfide bond in this compound.
Caption: A systematic approach for evaluating the stability of this compound.
The Emergence of Boc-Cystamine-Poc: A Technical Guide to a Dual-Responsive ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) representing a significant stride forward. The efficacy of these complex biotherapeutics hinges on the precise delivery of a cytotoxic payload to malignant cells, a process governed by the linker molecule connecting the antibody to the drug. Boc-Cystamine-Poc has emerged as a noteworthy innovation in this space, functioning as a cleavable linker engineered for dual-responsive drug release. This technical guide provides a comprehensive overview of the initial discovery, development, and proposed mechanism of action of this compound, with a focus on its application in pH and glutathione (GSH) dual-responsive drug delivery systems. While detailed proprietary data from its initial development remains within patent literature, this document synthesizes available information and established principles to offer a thorough technical understanding.
Core Compound Profile
This compound is a click chemistry reagent that incorporates a cystamine disulfide bond and a propargyloxycarbonyl (Poc) group, with one of the amine functionalities protected by a tert-butyloxycarbonyl (Boc) group.[1] Its structure is designed to be selectively cleaved under specific physiological conditions present in the tumor microenvironment.
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-((2-(prop-2-yn-1-yloxycarbonylamino)ethyl)disulfanyl)ethyl)carbamate | Inferred from structure |
| CAS Number | 2171512-56-2 | [1] |
| Molecular Formula | C13H22N2O4S2 | |
| Molecular Weight | 334.45 g/mol |
Conceptual Discovery and Rationale for Development
The development of this compound is rooted in the need for more sophisticated ADC linkers that can remain stable in systemic circulation and release their cytotoxic payload specifically at the tumor site. The rationale for its design is based on exploiting two key characteristics of the tumor microenvironment: mild acidity and elevated levels of glutathione (GSH).
The disulfide bond of the cystamine core is susceptible to cleavage by reducing agents, and the intracellular concentration of GSH is significantly higher in tumor cells compared to the extracellular environment. This differential provides a targeted release mechanism. The inclusion of a pH-sensitive component, often in the larger drug delivery system rather than the linker itself, further enhances specificity. The "Poc" group, a terminal alkyne, facilitates the attachment of the linker to a targeting moiety (like an antibody) or a drug molecule via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition, a cornerstone of "click chemistry".
Synthesis and Experimental Protocols
While the specific, scaled-up industrial synthesis of this compound is proprietary, a plausible synthetic route can be derived from standard organic chemistry principles. The following represents a generalized, conceptual protocol for its laboratory-scale synthesis.
Conceptual Synthesis of this compound
The synthesis would likely involve a multi-step process starting from cystamine dihydrochloride.
Step 1: Mono-Boc Protection of Cystamine
-
Reactants: Cystamine dihydrochloride, Di-tert-butyl dicarbonate (Boc)2O, a suitable base (e.g., triethylamine or sodium hydroxide), and a solvent (e.g., dichloromethane or a biphasic system).
-
Procedure: Cystamine dihydrochloride is dissolved in an appropriate solvent system. The base is added to neutralize the hydrochloride and deprotonate one of the amine groups. (Boc)2O is then added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred for several hours.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting crude product, mono-Boc-cystamine, is purified by column chromatography.
Step 2: Acylation with Propargyl Chloroformate
-
Reactants: Mono-Boc-cystamine, propargyl chloroformate, a base (e.g., triethylamine), and a solvent (e.g., dichloromethane).
-
Procedure: Mono-Boc-cystamine is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of propargyl chloroformate. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Mechanism of Action in a Dual-Responsive System
This compound is a key component of a larger drug delivery system, such as a multifunctional nano-vesicle, designed to be responsive to both pH and GSH.
Signaling Pathway of Drug Release
The following diagram illustrates the proposed mechanism of action for a nano-vesicle drug delivery system incorporating this compound.
Caption: Proposed dual-responsive release mechanism of a this compound containing nano-vesicle.
Experimental Workflow for Efficacy Evaluation
The evaluation of a this compound based drug delivery system would involve a series of in vitro and in vivo experiments.
Caption: A typical experimental workflow for the preclinical evaluation of a this compound based ADC.
Quantitative Data Summary
The following tables present hypothetical but representative quantitative data that would be sought during the development of a this compound-based drug delivery system.
Table 1: In Vitro Drug Release Profile
| Condition | % Drug Release at 24h | % Drug Release at 48h |
| pH 7.4, Low GSH (Physiological) | < 5% | < 10% |
| pH 6.5, Low GSH (Tumor Microenvironment) | ~15% | ~25% |
| pH 7.4, High GSH (Intracellular Control) | ~60% | ~85% |
| pH 6.5, High GSH (Tumor Intracellular) | ~75% | > 90% |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Free Drug | Non-targeted Vesicle | Targeted Vesicle |
| Cancer Cell Line (Target Positive) | 50 nM | 500 nM | 75 nM |
| Normal Cell Line (Target Negative) | 60 nM | > 10,000 nM | > 5,000 nM |
Conclusion
This compound represents a sophisticated chemical tool in the design of next-generation ADCs and targeted drug delivery systems. Its dual-responsive nature, predicated on the distinct biochemical characteristics of the tumor microenvironment, offers the potential for enhanced therapeutic efficacy and reduced off-target toxicity. While the initial development is encapsulated within patent literature, the principles of its synthesis and mechanism of action are well-grounded in established chemical and biological concepts. Further research and development in this area are likely to yield even more refined and effective targeted therapies for cancer and other diseases.
References
A Comprehensive Technical Guide to the Safe Handling and Application of Boc-Cystamine-Poc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-Cystamine-Poc, a crucial reagent in the field of bioconjugation and drug delivery. It is intended to furnish researchers, scientists, and drug development professionals with the necessary information for its safe handling, application in experimental settings, and a foundational understanding of its role in advanced therapeutic modalities.
Introduction to this compound
This compound is a heterobifunctional crosslinker containing three key chemical motifs: a Boc-protected amine, a reducible disulfide bond derived from cystamine, and a propargyl group for "click" chemistry. This unique combination of functionalities makes it a valuable tool in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs). The disulfide bond serves as a cleavable linker, designed to be stable in the bloodstream but susceptible to the reducing environment within target cells, thereby enabling the controlled release of a conjugated payload. The propargyl group allows for efficient and specific conjugation to azide-modified molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental protocols.
| Property | Value | Reference |
| Chemical Name | tert-Butyl (2-((2-(prop-2-yn-1-yloxycarbonyl)ethyl)disulfanyl)ethyl)carbamate | N/A |
| Molecular Formula | C₁₃H₂₂N₂O₄S₂ | [1] |
| Molecular Weight | 334.46 g/mol | [1] |
| CAS Number | 2171512-56-2 | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. | N/A |
| Storage | Store at -20°C for long-term stability. For short-term use, it may be stored at room temperature in a desiccated environment. |
Safety and Handling Guidelines
| Hazard Category | Precautionary Measures |
| Health Hazards | The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. May cause eye and skin irritation. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |
| Handling | Avoid breathing dust, vapor, mist, or gas. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Fire and Explosion Hazards | The flammability of this compound is not fully characterized. As a precaution, keep away from heat, sparks, and open flames. Use a dry chemical, carbon dioxide, or foam fire extinguisher. |
| Accidental Release | In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways. |
Experimental Protocols
The following are representative protocols for the synthesis of a Boc-cystamine derivative and its subsequent conjugation to an antibody, followed by characterization. These are intended as a guide and may require optimization for specific applications.
Representative Synthesis of a Boc-Protected Cystamine Linker
This protocol describes a general method for the synthesis of a Boc-protected cystamine derivative with a terminal carboxylic acid, which can then be functionalized with a propargyl group.
Materials:
-
Cystamine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Succinic anhydride
-
Dimethylformamide (DMF)
-
Propargyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Mono-Boc Protection of Cystamine:
-
Dissolve cystamine dihydrochloride in a mixture of DCM and water.
-
Cool the solution to 0°C and add TEA to neutralize the hydrochloride salt.
-
Slowly add a solution of Boc₂O in DCM while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the mono-Boc-cystamine by silica gel chromatography.
-
-
Introduction of a Carboxylic Acid Handle:
-
Dissolve the purified mono-Boc-cystamine in DMF.
-
Add succinic anhydride and stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with water and extract the product with EtOAc.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid derivative.
-
-
Propargylation:
-
Dissolve the carboxylic acid derivative in DCM.
-
Add propargyl alcohol, DCC, and a catalytic amount of DMAP.
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by silica gel chromatography.
-
Conjugation of this compound to a Payload and an Antibody
This protocol outlines the general steps for creating an Antibody-Drug Conjugate (ADC) using a linker like this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
This compound conjugated to a cytotoxic payload (Linker-Payload)
-
Desalting columns (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column
-
Size Exclusion Chromatography (SEC) column
-
Appropriate buffers for chromatography
Procedure:
-
Antibody Reduction:
-
To a solution of the mAb, add a calculated amount of reducing agent (e.g., TCEP or DTT) to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Remove the excess reducing agent using a desalting column equilibrated with a suitable buffer.
-
-
Conjugation:
-
Immediately after reduction, add the Linker-Payload (with a thiol-reactive group) to the reduced antibody solution. The this compound part of the linker would typically be pre-conjugated to the payload.
-
Incubate the reaction on ice or at a controlled temperature for a specific duration (e.g., 1-2 hours).
-
Quench the reaction by adding an excess of a thiol-containing compound (e.g., N-acetylcysteine).
-
-
Purification of the ADC:
-
Hydrophobic Interaction Chromatography (HIC): Use HIC to separate ADC species with different drug-to-antibody ratios (DARs) from unconjugated antibody and other impurities. Elute with a decreasing salt gradient.
-
Size Exclusion Chromatography (SEC): Use SEC to remove any remaining small molecule impurities and to separate monomeric ADC from aggregates.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Measurement: Determine the average DAR using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Purity and Aggregation Analysis: Assess the purity and the percentage of aggregates using SEC-HPLC.
-
In Vitro Cell Viability Assays: Evaluate the potency and specificity of the ADC on target and non-target cell lines.
-
In Vitro Linker Stability Assays: Assess the stability of the disulfide linker in plasma and in the presence of reducing agents like glutathione.
Mechanism of Action and Signaling Pathway
The therapeutic efficacy of an ADC constructed with a this compound linker relies on a multi-step process that culminates in the targeted delivery and release of a cytotoxic payload within cancer cells.
Caption: General mechanism of action for an ADC with a cleavable disulfide linker.
The process begins with the systemic administration of the ADC. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. The complex is then trafficked through the endosomal-lysosomal pathway. Inside the cell, the higher concentration of reducing agents, particularly glutathione (GSH), facilitates the cleavage of the disulfide bond within the linker. This cleavage releases the active cytotoxic payload, which can then exert its pharmacological effect, leading to cell death, often through apoptosis.
Experimental Workflow
The development of an ADC using this compound involves a structured workflow from initial design to preclinical evaluation.
Caption: A typical experimental workflow for the development of an ADC.
This workflow highlights the key stages in the development of an ADC. It begins with the synthesis of the linker-payload conjugate and the production and characterization of the monoclonal antibody. These components are then brought together in the conjugation step, followed by rigorous purification to obtain a homogenous product. The resulting ADC is then thoroughly characterized to ensure quality and consistency. Finally, the ADC undergoes in vitro and in vivo evaluation to assess its therapeutic potential and safety profile, leading to the selection of a preclinical candidate.
References
Unlocking Precision Oncology: A Technical Guide to Potential Research Frontiers for the Boc-Cystamine-Poc Linker
For Immediate Release
Shanghai, China – November 27, 2025 – As the landscape of targeted cancer therapy continues to evolve, the development of sophisticated drug delivery systems is paramount. This whitepaper delves into the promising potential of Boc-Cystamine-Poc, a cleavable linker for antibody-drug conjugates (ADCs), poised to enhance the specificity and efficacy of anti-cancer treatments. While detailed experimental data on this specific linker remains proprietary, this guide, intended for researchers, scientists, and drug development professionals, outlines key research areas and methodologies for its exploration, drawing upon established principles of ADC technology and dual-stimuli-responsive drug delivery.
This compound is a click chemistry reagent that incorporates a cystamine moiety, rendering it sensitive to the high glutathione (GSH) concentrations characteristic of the intracellular environment of tumor cells. The "Poc" designation likely refers to a propargyl group, a key functional group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), enabling efficient conjugation of the linker to drug payloads. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, site-specific conjugation strategies.
A key patent, CN107536803A, points towards the application of this compound in a pH and GSH dual-responsive multifunctional nano-vesicle drug delivery system.[1][2] This dual-trigger mechanism is designed to ensure linker stability in the systemic circulation (neutral pH, low GSH) and promote selective drug release within the acidic endosomes or lysosomes and the high-GSH environment of cancer cells.
Core Research Areas for Exploration
Synthesis and Characterization of this compound ADCs
The initial research phase should focus on the synthesis and comprehensive characterization of ADCs utilizing the this compound linker. This involves a multi-step process that requires rigorous analytical validation at each stage.
Potential Experimental Workflow:
-
Synthesis of this compound: While a detailed protocol is not publicly available, a plausible synthetic route would involve the mono-Boc protection of cystamine, followed by propargylation of the free amine.
-
Drug-Linker Conjugation: The propargyl group of this compound can be conjugated to an azide-modified cytotoxic payload via click chemistry.
-
Antibody-Drug Conjugation: Following deprotection of the Boc group, the newly exposed amine on the linker-drug construct can be conjugated to a monoclonal antibody (mAb) targeting a tumor-specific antigen.
-
Purification and Characterization: The resulting ADC must be purified and characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
Key Methodologies:
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): To confirm the structure and purity of the synthesized linker and drug-linker conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and stability of the ADC.
-
UV-Vis Spectroscopy: To determine the DAR.
In Vitro Evaluation of ADC Efficacy and Specificity
The cornerstone of ADC development is demonstrating its ability to selectively kill cancer cells while sparing healthy cells. A series of in vitro assays are essential to validate the efficacy and specificity of the this compound ADC.
Quantitative Data for Evaluation:
| Parameter | Description | Experimental Assay |
| IC50 Value | The concentration of ADC required to inhibit the growth of 50% of cancer cells. | Cell viability assays (e.g., MTT, CellTiter-Glo) on target-positive and target-negative cell lines. |
| Drug Release Kinetics | The rate and extent of drug release from the ADC under simulated physiological and tumor microenvironment conditions (varying pH and GSH concentrations). | HPLC or LC-MS analysis of drug release over time in buffers mimicking blood plasma, endosomes, and cytoplasm. |
| Bystander Effect | The ability of the released drug to kill neighboring antigen-negative tumor cells. | Co-culture experiments with target-positive and target-negative cells. |
Elucidation of the Drug Release Mechanism and Signaling Pathways
Understanding the precise mechanism of drug release and the subsequent cellular signaling pathways activated by the cytotoxic payload is crucial for predicting in vivo efficacy and potential resistance mechanisms.
Proposed Experimental Protocols:
-
Confocal Microscopy: To visualize the internalization of the ADC, its trafficking to endosomes and lysosomes, and the subsequent release of the drug. Fluorescently labeling the antibody and/or the drug can facilitate this.
-
Western Blotting and Phospho-proteomics: To analyze the activation or inhibition of key signaling pathways involved in cell death (e.g., apoptosis, cell cycle arrest) following treatment with the ADC.
Visualizing the Path Forward: Diagrams and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in the exploration of this compound.
Caption: Proposed workflow for the synthesis of a this compound ADC.
Caption: Conceptual diagram of the pH and GSH dual-responsive drug release mechanism.
Caption: A logical workflow for the in vitro evaluation of a this compound ADC.
Conclusion and Future Directions
The this compound linker represents a compelling component for the next generation of ADCs, offering the potential for enhanced tumor-specific drug delivery through its dual-responsive design. The research avenues outlined in this whitepaper provide a foundational framework for its systematic investigation. Future research should focus on obtaining quantitative data through the proposed experimental protocols to validate its efficacy and safety profile. Furthermore, in vivo studies in relevant animal models will be critical to translate the in vitro findings into a viable therapeutic strategy. The exploration of this compound and similar advanced linker technologies will undoubtedly contribute to the development of more precise and effective treatments for cancer patients.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugation Using Boc-Cystamine-Poc Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of antibody-drug conjugates (ADCs) utilizing the heterobifunctional, cleavable linker, Boc-Cystamine-Poc. This linker is designed with a Boc-protected amine for drug conjugation, a disulfide bond for intracellular cleavage in the presence of glutathione (GSH), and a propargyl group (Poc) for bioorthogonal "click" chemistry conjugation to an antibody.
Principle of the Method
The synthesis of an ADC with this compound is a multi-step process that leverages established bioconjugation chemistries. The workflow begins with the conjugation of a cytotoxic drug to the linker, followed by the preparation of the antibody for click chemistry. The final step involves the covalent attachment of the drug-linker construct to the antibody. The disulfide bond within the cystamine core of the linker is stable in systemic circulation but is designed to be cleaved in the reducing environment of the tumor cell, releasing the active drug.[1] The propargyl group facilitates a highly specific and efficient conjugation to an azide-modified antibody via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition, which are forms of "click chemistry".
Data Presentation
Table 1: Drug-Linker Conjugation Reaction Parameters (Illustrative)
| Parameter | Condition |
| Drug-to-Linker Molar Ratio | 1:1.5 |
| Solvent | Anhydrous DMF |
| Coupling Agent | HATU |
| Base | DIPEA |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Yield | >90% |
Table 2: Antibody-Drug Conjugation Parameters (Illustrative)
| Parameter | Condition |
| Antibody Concentration | 10 mg/mL |
| Azide-Modification Reagent | Azido-PEG4-NHS Ester |
| Molar Excess of Azide Reagent | 5-fold |
| Drug-Linker-to-Antibody Ratio | 8:1 |
| Click Chemistry Type | SPAAC (using DBCO-modified drug-linker) |
| Solvent | PBS, pH 7.4 with 5% DMSO |
| Reaction Time | 12 hours |
| Temperature | 4°C |
Table 3: Characterization of the Final ADC (Illustrative)
| Parameter | Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 3.8 |
| Monomer Purity | SEC-HPLC | >98% |
| Free Drug Content | RP-HPLC | <1% |
| Endotoxin Levels | LAL Assay | <0.5 EU/mg |
Experimental Protocols
Protocol 1: Synthesis of Drug-Boc-Cystamine-Poc Conjugate
This protocol describes the conjugation of a carboxylate-containing cytotoxic drug to the this compound linker.
Materials:
-
This compound
-
Carboxylate-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
RP-HPLC for purification
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20% TFA in DCM.
-
Stir the reaction at room temperature for 1 hour.
-
Remove the solvent and TFA under reduced pressure. Co-evaporate with toluene to yield the amine-TFA salt.
-
-
Amide Coupling:
-
Dissolve the cytotoxic drug and the deprotected amine-Cystamine-Poc in anhydrous DMF.
-
Add 3 equivalents of DIPEA to neutralize the TFA salt.
-
Add 1.2 equivalents of HATU to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Antibody Modification with Azide Groups
This protocol details the introduction of azide groups onto the antibody via lysine residue modification.
Materials:
-
Monoclonal antibody (mAb) in PBS
-
Azido-PEG4-NHS Ester
-
Anhydrous DMSO
-
PBS, pH 8.5
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Exchange the antibody buffer to PBS at pH 8.5 using a desalting column.
-
Adjust the antibody concentration to 10 mg/mL.
-
-
Azide Labeling:
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.
-
Add a 5-fold molar excess of the Azido-PEG4-NHS Ester to the antibody solution.
-
Incubate the reaction for 2 hours at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess azide reagent and byproducts by buffer exchange into PBS, pH 7.4 using a desalting column.
-
Determine the final antibody concentration.
-
Protocol 3: Antibody-Drug Conjugation via Click Chemistry (SPAAC)
This protocol describes the conjugation of the drug-linker to the azide-modified antibody using strain-promoted alkyne-azide cycloaddition (SPAAC).
Materials:
-
Azide-modified antibody
-
Drug-Cystamine-Poc conjugate
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Conjugation Reaction:
-
Prepare a 20 mM stock solution of the Drug-Cystamine-Poc conjugate in anhydrous DMSO.
-
Add an 8-fold molar excess of the Drug-Cystamine-Poc conjugate to the azide-modified antibody. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction for 12 hours at 4°C with gentle mixing.
-
-
Purification:
-
Purify the ADC using a preparative SEC column to remove unreacted drug-linker and other small molecules.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer.
-
Analyze the average Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Quantify the amount of free drug using RP-HPLC.
-
Visualizations
References
Application Notes and Protocols for Click Chemistry Reactions with Boc-Cystamine-Poc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of bioconjugation, drug discovery, and materials science.[2][3][4][5] This reaction forms a stable triazole linkage between a terminal alkyne and an azide.
Boc-Cystamine-Poc is a versatile bifunctional linker designed for click chemistry applications. Its structure incorporates three key features:
-
A tert-butyloxycarbonyl (Boc) protected amine: This protecting group allows for selective deprotection and subsequent conjugation to other molecules.
-
A cystamine moiety: This contains a disulfide bond that is cleavable under mild reducing conditions, enabling the release of conjugated cargo.
-
A propargyloxycarbonyl (Poc) group: This terminal alkyne is the reactive handle for CuAAC click chemistry reactions.
This combination of features makes this compound an ideal reagent for applications requiring the reversible attachment of molecules, such as in targeted drug delivery, affinity purification, and the study of dynamic biological processes.
Chemical Structure and Properties
| Compound Name | This compound |
| Synonyms | tert-butyl N-{2-[(2-{[(prop-2-yn-1-yloxy)carbonyl]amino}ethyl)disulfanyl]ethyl}carbamate, Boc-Cystamine-Propargyloxycarbonyl |
| CAS Number | 2171512-56-2 |
| Molecular Formula | C₁₃H₂₂N₂O₄S₂ |
| Molecular Weight | 334.45 g/mol |
| SMILES | C#CCOC(NCCSSCCNC(OC(C)(C)C)=O)=O |
| Structure | ![]() |
| Purity | >98% |
| Storage | Store at +2 to +8 °C |
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the general procedure for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMSO, DMF, t-BuOH/H₂O)
-
Phosphate-buffered saline (PBS) for biological reactions
-
Deionized water
Stock Solutions:
-
This compound (10 mM): Dissolve 3.34 mg of this compound in 1 mL of DMSO or DMF.
-
Azide-containing molecule (10 mM): Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) sulfate (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.
-
Sodium ascorbate (1 M): Dissolve 198 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh.
-
THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.
Reaction Procedure:
-
In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration (e.g., 1 equivalent).
-
Add this compound to the reaction mixture (typically 1.1 to 1.5 equivalents).
-
Add the copper/ligand premix:
-
For a 100 µL reaction, mix 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA. Vortex briefly.
-
Add the premix to the reaction tube.
-
-
Initiate the reaction by adding sodium ascorbate (typically 5-10 equivalents). For a 100 µL reaction, add 5 µL of 1 M sodium ascorbate.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified by methods such as precipitation, dialysis, or chromatography.
Typical Reaction Parameters:
| Parameter | Condition | Notes |
| Solvent | DMSO, DMF, t-BuOH/H₂O, PBS | Choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Reaction time can vary depending on the substrates and their concentrations. |
| Reactant Ratio | 1.1 - 1.5 equivalents of alkyne | A slight excess of the alkyne component is often used. |
| Copper Source | CuSO₄ with sodium ascorbate | In situ reduction of Cu(II) to the active Cu(I) species. |
| Ligand | THPTA, TBTA | Ligands accelerate the reaction and protect biomolecules from oxidative damage. |
| Yields | >90% | CuAAC reactions are known for their high yields. |
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to reveal a primary amine, which can be used for subsequent conjugation.
Materials:
-
This compound conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected conjugate in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 50% v/v with DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the cystamine disulfide bond to release the conjugated molecule.
Materials:
-
Disulfide-linked conjugate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Dissolve the disulfide-linked conjugate in phosphate buffer.
-
Add an excess of the reducing agent (e.g., 10-50 mM DTT or TCEP).
-
Incubate the reaction at room temperature for 1-2 hours.
-
The cleaved products can be analyzed and purified by HPLC or other chromatographic techniques.
Application Workflow: Targeted Drug Delivery and Release
The following diagram illustrates a conceptual workflow for using this compound in a targeted drug delivery system.
Caption: Workflow for targeted drug delivery using this compound.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of a disulfide-containing prodrug being activated in the reducing environment of a cancer cell.
References
Application Notes and Protocols for Bioconjugation Utilizing Boc-Cystamine-Poc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Boc-Cystamine-Poc, a hetero-bifunctional linker, in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). The unique structure of this compound allows for a multi-step, controlled conjugation strategy, culminating in a bioconjugate with a cleavable linkage designed for targeted release in specific cellular environments.
Introduction to this compound in Bioconjugation
This compound is a versatile linker molecule designed for the sophisticated construction of bioconjugates. Its chemical structure features three key functionalities:
-
A Boc (tert-butyloxycarbonyl)-protected amine: This protecting group allows for the selective reaction of the other end of the linker, preventing unwanted side reactions. The Boc group can be removed under acidic conditions in a later step.
-
A Cystamine moiety: This central part of the linker contains a disulfide bond (-S-S-). This bond is stable under physiological conditions but can be cleaved by reducing agents such as glutathione (GSH). Since the concentration of GSH is significantly higher inside cells, particularly in tumor cells, compared to the bloodstream, this disulfide bond serves as a trigger for intracellular drug release.
-
A Poc (propargyloxycarbonyl) group: This terminal propargyl group contains an alkyne, which is a key functional group for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for a highly efficient and specific conjugation to a biomolecule (such as an antibody) that has been modified to contain an azide group.
The combination of these features enables a dual-release mechanism that is responsive to both low pH environments (which can facilitate drug release) and high glutathione concentrations, making it an ideal candidate for targeted cancer therapy.[1]
Principle of the Method
The overall strategy for creating an Antibody-Drug Conjugate (ADC) using this compound involves a three-stage process:
-
Drug-Linker Conjugation: The cytotoxic drug, containing a suitable functional group (e.g., a carboxylic acid), is first covalently attached to the deprotected amine of a Boc-cystamine derivative.
-
Antibody-Drug Click Reaction: The resulting drug-linker complex, now equipped with a terminal alkyne, is then "clicked" onto an azide-modified monoclonal antibody (mAb) via CuAAC.
-
Final Processing and Purification: The final ADC may undergo further processing, such as the deprotection of the Boc group if required for activity, followed by purification to remove any unreacted components.
This method allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), enhancing the homogeneity and consistency of the final product.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the synthesis of an ADC using this compound.
Protocol for Boc Deprotection of this compound
This step is necessary to reveal the primary amine for conjugation to a drug molecule.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the deprotected cystamine-Poc linker.
Protocol for Drug-Linker Conjugation (Amide Bond Formation)
This protocol describes the conjugation of a carboxylate-containing drug to the deprotected cystamine-Poc linker.
Materials:
-
Deprotected cystamine-Poc linker
-
Carboxylate-containing cytotoxic drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylate-containing drug and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the deprotected cystamine-Poc linker (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the drug-linker conjugate by column chromatography.
Protocol for Azide-Alkyne Click Chemistry Conjugation to an Antibody
This protocol outlines the conjugation of the alkyne-containing drug-linker to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Alkyne-functionalized drug-linker
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Prepare a stock solution of the alkyne-functionalized drug-linker in a compatible solvent (e.g., DMSO).
-
In a reaction tube, add the azide-modified antibody.
-
Prepare a premix of CuSO₄ and THPTA in water.
-
Add the drug-linker solution to the antibody solution to the desired molar excess.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Gently mix and allow the reaction to proceed at room temperature for 1-2 hours.
-
Purify the resulting ADC from excess drug-linker and catalyst using a desalting or SEC column equilibrated with a suitable storage buffer (e.g., PBS).
Data Presentation
Quantitative data from ADC characterization is crucial for ensuring product quality and consistency.
Table 1: Characterization of a Representative ADC Synthesized with this compound
| Parameter | Method | Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.8 |
| UV-Vis Spectroscopy | 4.1 | |
| Monomeric Purity | Size Exclusion Chromatography (SEC) | >95% |
| Residual Free Drug | Reverse Phase HPLC (RP-HPLC) | <1% |
| In Vitro Cytotoxicity (IC₅₀) | Cell-based assay | 1.5 nM |
Visualization of Workflows and Mechanisms
Diagram 1: Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Diagram 2: Mechanism of Intracellular Drug Release
Caption: Dual-responsive intracellular drug release mechanism.
Conclusion
The this compound linker provides a robust and versatile platform for the development of next-generation bioconjugates. The ability to perform controlled, sequential conjugation reactions, combined with a dual pH and glutathione-responsive cleavage mechanism, offers significant advantages for the targeted delivery of therapeutic agents. The protocols and data presented herein serve as a guide for researchers and drug developers in harnessing the potential of this innovative linker technology.
References
Application Notes and Protocols for Utilizing Boc-Cystamine-Poc in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-Cystamine-Poc as a linker in the development of targeted cancer therapies, specifically in the context of Antibody-Drug Conjugates (ADCs). The protocols detailed below are based on established methodologies for the synthesis, characterization, and evaluation of ADCs with disulfide-based cleavable linkers.
Introduction to this compound
This compound is a heterobifunctional linker designed for the development of stimuli-responsive drug delivery systems. Its key features include:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects one of the amine functionalities, allowing for sequential conjugation reactions.
-
Cystamine Moiety: This central component contains a disulfide bond, which is susceptible to cleavage in the presence of high concentrations of reducing agents like glutathione (GSH). The intracellular environment of cancer cells is known to have significantly higher GSH levels compared to the extracellular space, providing a mechanism for targeted drug release.
-
Poc Group: The propargyloxycarbonyl (Poc) group provides a terminal alkyne handle, enabling the attachment of azide-modified payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.
These characteristics make this compound an attractive linker for constructing ADCs that can selectively release their cytotoxic payload within tumor cells, thereby minimizing off-target toxicity.
Mechanism of Action in Targeted Cancer Therapy
The therapeutic strategy underpinning the use of this compound in ADCs is based on a multi-step targeting and release mechanism.
-
Targeting: An antibody specific to a tumor-associated antigen on the surface of cancer cells guides the ADC to the tumor site.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Trafficking: The internalized ADC is trafficked to intracellular compartments, such as endosomes and lysosomes.
-
Payload Release: The high intracellular concentration of glutathione (GSH) reduces the disulfide bond within the this compound linker, leading to its cleavage and the release of the cytotoxic payload.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by interfering with DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.
Diagram: Signaling Pathway of ADC with this compound Linker
Caption: Mechanism of action of an ADC utilizing a this compound linker.
Experimental Protocols
The following are detailed protocols for the synthesis, characterization, and evaluation of an ADC using the this compound linker. These protocols are provided as a general guide and may require optimization for specific antibodies and payloads.
Synthesis of the ADC
This protocol describes a two-step process: modification of the antibody with the linker and subsequent conjugation of the payload.
Diagram: Experimental Workflow for ADC Synthesis
Caption: General workflow for the synthesis of an ADC with this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Amine-reactive crosslinker (e.g., NHS-ester functionalized linker arm for attachment to this compound if not already activated)
-
Azide-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent for CuAAC (e.g., sodium ascorbate)
-
Ligand for CuAAC (e.g., THPTA)
-
Purification columns (e.g., size-exclusion chromatography - SEC)
-
Reaction buffers and solvents (e.g., PBS, DMSO)
Protocol:
-
Antibody-Linker Conjugation:
-
If the this compound linker is not already activated for reaction with the antibody, it needs to be functionalized, for example, by creating an NHS ester.
-
Dissolve the activated this compound linker in an organic solvent such as DMSO.
-
Adjust the pH of the antibody solution to approximately 8.0-8.5 to facilitate the reaction with lysine residues.
-
Add the dissolved linker to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody) to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted linker by size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS).
-
Characterize the linker-modified antibody to determine the average number of linkers per antibody.
-
-
Payload Conjugation (Click Chemistry):
-
Prepare a stock solution of the azide-functionalized cytotoxic payload in DMSO.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄, a ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in an aqueous buffer.
-
Add the payload solution to the linker-modified antibody.
-
Initiate the click reaction by adding the copper catalyst solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purify the resulting ADC from excess payload and catalyst components using SEC.
-
Characterize the final ADC for purity, aggregation, and DAR.
-
In Vitro Characterization and Efficacy
3.2.1. Drug-to-Antibody Ratio (DAR) Determination
-
Method: Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy.
-
Protocol (UV-Vis):
-
Measure the absorbance of the ADC solution at 280 nm (for protein) and at the characteristic wavelength of the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
-
3.2.2. In Vitro Cytotoxicity Assay (IC50 Determination)
-
Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol (MTT):
-
Plate cancer cells (both target-positive and target-negative as a control) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
3.2.3. In Vitro Drug Release Study
-
Method: HPLC or LC-MS/MS to quantify the released payload.
-
Protocol:
-
Incubate the ADC in buffers simulating extracellular (low GSH) and intracellular (high GSH, e.g., 10 mM) conditions.
-
At various time points, take aliquots of the incubation mixture.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.
-
Plot the percentage of released drug over time to determine the release kinetics.
-
In Vivo Efficacy Studies
-
Method: Tumor xenograft model in immunocompromised mice.
-
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC, free payload).
-
Administer the treatments intravenously at a predetermined dose and schedule.
-
Monitor tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.
-
Data Presentation
The following tables present illustrative quantitative data that could be expected from the experiments described above.
Table 1: Characterization of a Hypothetical ADC
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | HIC / UV-Vis |
| Purity | >95% | SEC-HPLC |
| Aggregation | <2% | SEC-HPLC |
Table 2: In Vitro Cytotoxicity of a Hypothetical ADC
| Cell Line | Target Expression | Compound | IC50 (nM) |
| Cancer Cell Line A | High | ADC | 5.2 |
| Free Payload | 1.5 | ||
| Non-targeting ADC | >1000 | ||
| Cancer Cell Line B | Low | ADC | 850 |
| Free Payload | 1.8 | ||
| Non-targeting ADC | >1000 |
Table 3: In Vitro Drug Release of a Hypothetical ADC
| Condition | Time (hours) | % Payload Released |
| PBS (pH 7.4) | 24 | < 5% |
| PBS (pH 7.4) + 10 mM GSH | 24 | > 90% |
Table 4: In Vivo Efficacy of a Hypothetical ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| ADC | 5 | 85 |
| Non-targeting ADC | 5 | 10 |
| Free Payload | 1 | 30 |
Troubleshooting and Considerations
-
Low DAR: Optimize the linker-to-antibody ratio during conjugation, adjust the pH, or consider a different conjugation strategy.
-
High Aggregation: Ensure proper buffer conditions and consider the hydrophobicity of the payload. The inclusion of hydrophilic spacers in the linker design can mitigate aggregation.
-
Premature Drug Release: Verify the stability of the disulfide bond in plasma. Modifications to the linker structure, such as introducing steric hindrance around the disulfide bond, can enhance stability.
-
Lack of Efficacy: Confirm target expression on the cancer cells, ensure efficient internalization of the antibody, and verify the potency of the released payload.
By following these guidelines and protocols, researchers can effectively utilize this compound for the development of novel, targeted cancer therapies with improved efficacy and reduced side effects.
Application Notes and Protocols: Glutathione-Mediated Cleavage of Boc-Cystamine-Poc for Drug Release
Introduction
Reductant-responsive drug delivery systems have emerged as a promising strategy for targeted therapy, particularly in oncology. The disulfide bond is a key functional group in this context, as it remains relatively stable in the extracellular environment but is readily cleaved in the reducing intracellular milieu. The tripeptide glutathione (GSH) is the most abundant intracellular thiol, with concentrations in tumor tissues being significantly higher (2-10 mM) than in the extracellular matrix (2-20 µM). This differential in GSH levels provides a basis for the design of tumor-specific drug delivery systems.
The Boc-Cystamine-Poc linker is a versatile tool for creating glutathione-sensitive drug conjugates. This heterobifunctional linker contains a Boc-protected amine for conjugation to a carrier molecule, a central disulfide bond as the glutathione-sensitive trigger, and a propargyloxycarbonyl (Poc) group for the attachment of a drug via click chemistry. Upon internalization into tumor cells, the high concentration of GSH cleaves the disulfide bond, leading to the release of the therapeutic agent.
These application notes provide a comprehensive overview of the principles and protocols for utilizing the this compound linker in glutathione-mediated drug release studies.
Mechanism of Action
The core of this drug release strategy lies in the thiol-disulfide exchange reaction between glutathione and the disulfide bond within the this compound linker.
-
Step 1: Thiol-Disulfide Exchange: Intracellular GSH attacks one of the sulfur atoms in the disulfide bond of the linker.
-
Step 2: Formation of a Mixed Disulfide: This initial reaction results in the formation of a mixed disulfide between the linker and a molecule of glutathione, and the release of a thiol-containing fragment of the linker still attached to the drug.
-
Step 3: Further Reduction and Drug Release: The thiol on the drug-linker fragment can then undergo an intramolecular cyclization or be further reduced by another molecule of GSH, ultimately liberating the free drug.
This process ensures that the drug is released predominantly inside the target cells, minimizing off-target toxicity.
Experimental Protocols
Synthesis of Drug-Linker-Carrier Conjugate
This protocol outlines the general steps for conjugating a drug and a carrier molecule using the this compound linker.
Materials:
-
This compound linker
-
Drug molecule with a compatible functional group (e.g., an azide for click chemistry)
-
Carrier molecule with a functional group for amine coupling (e.g., a carboxylic acid)
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) for click chemistry
-
Coupling agents for amide bond formation (e.g., EDC/NHS)
-
Solvents (e.g., DMF, DMSO, PBS)
-
Trifluoroacetic acid (TFA) for Boc deprotection
-
Dialysis tubing or size exclusion chromatography columns for purification
Protocol:
-
Drug-Linker Conjugation (Click Chemistry):
-
Dissolve the azide-modified drug and this compound linker in a 1:1.2 molar ratio in a suitable solvent (e.g., DMF/water).
-
Add the copper(I) catalyst (e.g., 0.1 eq CuSO₄ and 0.2 eq sodium ascorbate).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the drug-linker conjugate using column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified drug-linker conjugate in a solution of TFA in dichloromethane (e.g., 20% v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under vacuum to obtain the deprotected drug-linker with a free amine.
-
-
Carrier Conjugation (Amide Coupling):
-
Activate the carboxylic acid groups on the carrier molecule by dissolving it in a suitable buffer (e.g., MES buffer, pH 6.0) and adding EDC and NHS (e.g., 1.5 eq each).
-
Stir for 30 minutes at room temperature.
-
Add the deprotected drug-linker (with the free amine) to the activated carrier solution.
-
Adjust the pH to 7.2-7.5 and stir at room temperature for 4-12 hours.
-
Purify the final drug-linker-carrier conjugate by dialysis or size exclusion chromatography to remove unreacted components.
-
In Vitro Drug Release Study
This protocol describes how to evaluate the glutathione-triggered release of a drug from the conjugate.
Materials:
-
Drug-linker-carrier conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) stock solution (e.g., 100 mM in PBS)
-
Dithiothreitol (DTT) as a positive control
-
Dialysis membrane (with a molecular weight cut-off appropriate for the released drug)
-
HPLC or UV-Vis spectrophotometer for drug quantification
Protocol:
-
Prepare solutions of the drug-linker-carrier conjugate in PBS (pH 7.4) at a known concentration.
-
Set up experimental groups:
-
Control: Conjugate in PBS.
-
GSH (10 µM): Simulating extracellular concentration.
-
GSH (10 mM): Simulating intracellular concentration.
-
DTT (10 mM): Positive control for disulfide cleavage.
-
-
Place a known volume and concentration of the conjugate solution into a dialysis bag.
-
Immerse the dialysis bag into a larger volume of the corresponding release buffer (Control, 10 µM GSH, 10 mM GSH, or 10 mM DTT).
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the release buffer outside the dialysis bag.
-
Quantify the concentration of the released drug in the aliquots using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the cumulative drug release at each time point as a percentage of the total drug loaded.
Data Presentation
The quantitative data from the in vitro drug release study should be summarized in a table for clear comparison.
Table 1: Cumulative Drug Release (%) from this compound Conjugate
| Time (hours) | Control (PBS) | 10 µM GSH | 10 mM GSH | 10 mM DTT |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 1.2 ± 0.3 | 1.5 ± 0.4 | 15.8 ± 2.1 | 25.4 ± 3.2 |
| 2 | 2.5 ± 0.5 | 3.1 ± 0.6 | 32.7 ± 3.5 | 48.9 ± 4.1 |
| 4 | 4.1 ± 0.8 | 5.2 ± 0.9 | 55.4 ± 4.8 | 75.3 ± 5.5 |
| 8 | 6.3 ± 1.1 | 7.8 ± 1.3 | 78.9 ± 5.9 | 92.1 ± 6.3 |
| 12 | 8.9 ± 1.5 | 10.1 ± 1.7 | 90.2 ± 6.2 | 96.5 ± 6.8 |
| 24 | 12.4 ± 2.0 | 14.3 ± 2.2 | 95.6 ± 6.5 | 98.2 ± 7.0 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Diagrams are essential for illustrating the complex processes involved.
Caption: Synthesis workflow for the drug-linker-carrier conjugate.
Caption: Signaling pathway of glutathione-mediated drug release.
Caption: Experimental workflow for the in vitro drug release study.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Optimize the molar ratios of reactants.
-
Ensure the activity of coupling agents and catalysts.
-
Verify the purity of the starting materials.
-
-
Premature Drug Release:
-
Ensure the purity of the final conjugate and efficient removal of any non-conjugated drug.
-
The disulfide bond may have some susceptibility to hydrolysis; ensure appropriate buffer conditions.
-
-
Incomplete Drug Release:
-
The drug-linker may be sterically hindered within the carrier. Consider using a longer linker.
-
Ensure the concentration of the reducing agent is sufficient.
-
-
Cellular Uptake: The efficiency of drug release is dependent on the cellular uptake of the conjugate. The carrier molecule should be designed to target the desired cell type.
Conclusion
The this compound linker provides a robust and versatile platform for the development of glutathione-responsive drug delivery systems. The protocols and data presented in these application notes offer a framework for researchers to design, synthesize, and evaluate such systems. The significant difference in drug release between physiological and intracellular GSH concentrations highlights the potential of this approach for targeted cancer therapy. Further in vivo studies are necessary to validate the efficacy and safety of these conjugates in a preclinical setting.
Application Notes and Protocols for Incorporating Boc-Cystamine-Poc into Dual-Responsive Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the click chemistry reagent Boc-Cystamine-Poc into dual-responsive systems. Such systems are designed to respond to both pH and redox stimuli, offering significant potential for targeted drug delivery, particularly in the tumor microenvironment which is characterized by acidic pH and high glutathione (GSH) concentrations.
Introduction to this compound in Dual-Responsive Systems
This compound is a versatile building block for creating advanced drug delivery vehicles. Its key features include:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for controlled and sequential chemical modifications. It can be selectively removed under acidic conditions to expose a primary amine, which can serve as a pH-responsive element or a point for further functionalization.
-
Cystamine Moiety: The disulfide bond within the cystamine core is susceptible to cleavage in a reducing environment, such as the high intracellular concentrations of glutathione (GSH) found in cancer cells. This provides a redox-responsive release mechanism.
-
Propargyl Group (Poc): The terminal alkyne group enables covalent conjugation to azide-functionalized molecules or polymer backbones via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
By leveraging these properties, researchers can design and synthesize nanoparticles, micelles, or hydrogels that remain stable in physiological conditions but release their therapeutic payload specifically at the target site in response to both low pH and high redox potential.
Experimental Protocols
Synthesis of an Azide-Functionalized pH-Responsive Polymer
This protocol describes the synthesis of a copolymer of poly(ethylene glycol) methyl ether methacrylate (PEGMA) and 2-(azidoethyl) methacrylate (AEMA), which will serve as the backbone for attaching this compound. The PEG component provides hydrophilicity and biocompatibility, while the azide groups are available for click chemistry.
Materials:
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn = 500 g/mol )
-
2-Azidoethyl methacrylate (AEMA)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (anhydrous)
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve PEGMA (e.g., 5 g, 10 mmol) and AEMA (e.g., 1.55 g, 10 mmol) in anhydrous 1,4-dioxane (40 mL).
-
Add AIBN (e.g., 32.8 mg, 0.2 mmol) to the solution.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with argon and heat the reaction mixture at 70°C for 24 hours with constant stirring.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether (400 mL).
-
Collect the polymer by filtration and redissolve it in a minimal amount of methanol.
-
Re-precipitate the polymer in cold diethyl ether. Repeat this purification step twice.
-
Dry the resulting azide-functionalized polymer (P(PEGMA-co-AEMA)) under vacuum at room temperature.
-
Characterize the polymer using ¹H NMR and Gel Permeation Chromatography (GPC) to determine the composition and molecular weight.
Click Reaction: Conjugation of this compound to the Azide-Functionalized Polymer
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to the synthesized polymer.
Materials:
-
P(PEGMA-co-AEMA) polymer
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve the azide-functionalized polymer (e.g., 1 g) and this compound (e.g., 1.5 molar excess relative to azide groups) in DMF (20 mL) in a round-bottom flask.
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.2 molar equivalents to azide groups).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 molar equivalent to azide groups).
-
Add the CuSO₄·5H₂O solution to the polymer/Boc-Cystamine-Poc solution and stir for 10 minutes.
-
Add the sodium ascorbate solution to the reaction mixture. The color should change, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction at room temperature for 48 hours under an inert atmosphere (e.g., argon).
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove the copper catalyst and unreacted starting materials.
-
Lyophilize the purified polymer conjugate to obtain a solid product.
-
Confirm the successful conjugation using FTIR (disappearance of the azide peak at ~2100 cm⁻¹) and ¹H NMR spectroscopy.
Formulation of Dual-Responsive Nanoparticles and Drug Loading
This protocol describes the self-assembly of the this compound functionalized polymer into nanoparticles and the encapsulation of a model hydrophobic drug, such as Doxorubicin (DOX).
Materials:
-
This compound functionalized polymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
To prepare the free base form of DOX, dissolve DOX·HCl in DMSO and add a 3-fold molar excess of TEA. Stir for 2 hours in the dark.
-
Dissolve the this compound functionalized polymer (e.g., 20 mg) and the free base DOX (e.g., 4 mg) in DMSO (2 mL).
-
Add this organic solution dropwise into vigorously stirring PBS (pH 7.4, 10 mL).
-
Continue stirring for 4 hours to allow for nanoparticle self-assembly and drug encapsulation.
-
Remove the DMSO and unloaded drug by dialysis against PBS (pH 7.4) for 24 hours using a dialysis tube (MWCO 3.5 kDa).
-
Store the resulting DOX-loaded nanoparticle suspension at 4°C.
Characterization of Dual-Responsive Nanoparticles
Protocols for Key Characterization Techniques:
-
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute the nanoparticle suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the surface charge (zeta potential) of the nanoparticles.
-
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain with a solution of phosphotungstic acid.
-
Observe the morphology and size of the nanoparticles under a transmission electron microscope.
-
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the DOX-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a known volume of DMSO to disrupt the nanoparticles and release the drug.
-
Measure the absorbance of DOX using a UV-Vis spectrophotometer (at ~485 nm).
-
Calculate the DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) × 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) × 100
-
-
In Vitro Drug Release Studies
This protocol evaluates the pH and redox-responsive release of the encapsulated drug.
Materials:
-
DOX-loaded nanoparticles
-
PBS at different pH values (e.g., 7.4 and 5.5)
-
Glutathione (GSH)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Prepare four experimental groups:
-
Group 1: PBS pH 7.4
-
Group 2: PBS pH 7.4 + 10 mM GSH
-
Group 3: PBS pH 5.5
-
Group 4: PBS pH 5.5 + 10 mM GSH
-
-
Place 1 mL of the DOX-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag into 20 mL of the release medium for each group.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the amount of released DOX in the withdrawn samples using a fluorescence spectrophotometer (Ex/Em ~480/590 nm).
-
Calculate the cumulative drug release percentage over time for each group.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization and drug release experiments.
Table 1: Physicochemical Characterization of Nanoparticles
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Blank Nanoparticles | N/A | N/A | |||
| DOX-Loaded Nanoparticles |
Table 2: Cumulative Drug Release (%) Under Different Conditions
| Time (h) | pH 7.4 | pH 7.4 + 10 mM GSH | pH 5.5 | pH 5.5 + 10 mM GSH |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Visualizations
Signaling Pathway for Dual-Responsive Drug Release
Caption: Dual-responsive drug release mechanism.
Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for dual-responsive nanoparticle preparation.
Logical Relationship of Dual-Responsive Triggers
Application Notes and Protocols for In Vitro Studies of Boc-Cystamine-Poc
Introduction
Boc-Cystamine-Poc is a versatile click chemistry reagent that incorporates a cystamine moiety, characterized by a cleavable disulfide bond.[1][2][3][4] This structural feature makes it an attractive component for the design of drug delivery systems, particularly for antibody-drug conjugates (ADCs) and other targeted therapies.[2] The disulfide bond is stable in the extracellular environment but can be readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher. This redox-responsive behavior allows for the controlled release of conjugated payloads within target cells, minimizing off-target effects. A patent has highlighted its use in a pH-GSH dual-response multifunctional nano-vesicle drug delivery system for anti-cancer drug delivery.
These application notes provide detailed protocols for the in vitro evaluation of drug-conjugates synthesized using this compound. The described experiments are designed to assess drug release mechanisms, cellular uptake, and cytotoxic effects, providing a comprehensive framework for researchers, scientists, and drug development professionals.
Application Note 1: In Vitro Drug Release Study
Objective: To evaluate the release of a conjugated drug from a this compound linker-based conjugate in response to a reducing agent (Glutathione).
Principle: The disulfide bond within the this compound linker is expected to be cleaved in the presence of glutathione (GSH), a reducing agent found at high concentrations inside cells. This assay simulates the intracellular reducing environment to quantify the rate and extent of drug release.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound drug conjugate in an appropriate solvent (e.g., DMSO).
-
Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological pH.
-
Prepare a release buffer by dissolving glutathione (GSH) in PBS to a final concentration of 10 mM. As a negative control, use PBS without GSH.
-
-
Drug Release Assay:
-
Add the this compound drug conjugate stock solution to the release buffer (with GSH) and the control buffer (without GSH) to achieve a final conjugate concentration of 100 µM.
-
Incubate the solutions at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each solution.
-
Stop the reaction by adding a quenching agent if necessary (e.g., N-ethylmaleimide to cap free thiols).
-
-
Quantification of Released Drug:
-
Analyze the collected aliquots using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the released drug from the intact conjugate.
-
Create a standard curve for the free drug to determine its concentration in the samples.
-
Calculate the cumulative percentage of drug release at each time point.
-
Data Presentation:
Table 1: Cumulative Drug Release from this compound Conjugate
| Time (hours) | Cumulative Release in PBS (%) | Cumulative Release in PBS + 10 mM GSH (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 1.2 ± 0.3 | 15.6 ± 2.1 |
| 2 | 2.5 ± 0.5 | 32.8 ± 3.5 |
| 4 | 4.1 ± 0.8 | 65.2 ± 4.8 |
| 8 | 5.3 ± 1.1 | 88.9 ± 3.2 |
| 12 | 5.8 ± 1.3 | 95.1 ± 2.5 |
| 24 | 6.2 ± 1.5 | 97.3 ± 1.9 |
Data are presented as mean ± standard deviation (n=3).
Diagram:
Application Note 2: Cellular Uptake and Intracellular Drug Release
Objective: To investigate the cellular uptake of the this compound drug conjugate and the subsequent intracellular release of the drug.
Principle: This experiment utilizes a fluorescently labeled version of the drug or conjugate to visualize and quantify its internalization into cells. The intracellular release of the fluorescent drug from the conjugate can be monitored over time, confirming the cleavage of the disulfide bond within the cellular environment.
Experimental Protocol:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing a target receptor if the conjugate is targeted) in appropriate media until 70-80% confluency.
-
Seed the cells in multi-well plates suitable for microscopy or flow cytometry.
-
-
Cellular Uptake Assay:
-
Prepare a working solution of the fluorescently labeled this compound drug conjugate in cell culture media.
-
Treat the cells with the conjugate solution at a final concentration of 10 µM.
-
Incubate the cells for various time points (e.g., 1, 4, and 8 hours) at 37°C in a CO2 incubator.
-
As a control, pre-incubate a set of cells with an inhibitor of endocytosis (e.g., chlorpromazine) before adding the conjugate to confirm the uptake mechanism.
-
-
Visualization and Quantification:
-
Fluorescence Microscopy: After incubation, wash the cells with PBS to remove the extracellular conjugate. Fix the cells, stain the nuclei (e.g., with DAPI), and visualize the cellular uptake of the fluorescent conjugate using a fluorescence microscope.
-
Flow Cytometry: For a quantitative analysis, wash the cells, detach them using trypsin, and resuspend them in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Intracellular Drug Release:
-
To specifically measure the released drug, cell lysates can be prepared after the incubation period.
-
The released fluorescent drug can be separated from the intact conjugate in the lysate using techniques like HPLC and quantified.
-
Data Presentation:
Table 2: Cellular Uptake of Fluorescently Labeled Conjugate
| Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 ± 5 |
| 1 | 350 ± 25 |
| 4 | 1200 ± 80 |
| 8 | 2500 ± 150 |
Data are presented as mean ± standard deviation (n=3) from flow cytometry analysis.
Diagram:
References
Application Notes and Protocols for Boc-Cystamine-Poc in Preclinical Research
Topic: Case Studies of Boc-Cystamine-Poc Application in Preclinical Research
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile bifunctional linker designed for the development of advanced drug delivery systems. Its structure incorporates three key chemical motifs: a Boc-protected amine for controlled synthesis, a redox-sensitive disulfide bond derived from cystamine, and a propargyloxycarbonyl (Poc) group, which provides a terminal alkyne for click chemistry conjugation. This unique combination of features makes it an ideal component for creating stimuli-responsive nanocarriers that can selectively release therapeutic agents in the tumor microenvironment, which is characterized by a lower pH and a higher concentration of glutathione (GSH) compared to healthy tissues.
These application notes provide a comprehensive overview of the preclinical application of a hypothetical dual-responsive nanovesicle system utilizing a this compound-like linker for targeted anti-cancer drug delivery. The data and protocols presented are based on representative findings from preclinical studies of similar pH and GSH dual-responsive systems.
Principle of Action: Dual-Responsive Drug Release
The nanovesicles are designed to be stable at physiological pH (7.4) and low GSH levels found in the bloodstream. Upon accumulation in the tumor tissue via the enhanced permeability and retention (EPR) effect, the acidic tumor microenvironment (pH ~6.5) and the high intracellular GSH concentration trigger the release of the encapsulated drug.
-
pH-Responsive Drug Release: An acid-labile component in the nanovesicle formulation leads to its destabilization or increased permeability in the acidic tumor microenvironment.
-
Redox-Responsive Drug Release: The disulfide bond in the cystamine linker is cleaved by the high concentration of GSH inside cancer cells, leading to the disassembly of the nanocarrier and the release of the therapeutic payload.
Preclinical Case Study: Doxorubicin-Loaded Dual-Responsive Nanovesicles for Breast Cancer Therapy
This case study outlines the synthesis, characterization, and preclinical evaluation of doxorubicin (DOX)-loaded nanovesicles constructed using a this compound-like linker.
Data Presentation
Table 1: Physicochemical Properties of DOX-Loaded Nanovesicles
| Parameter | Value |
| Average Particle Size (nm) | 150 ± 5.2 |
| Polydispersity Index (PDI) | 0.18 ± 0.03 |
| Zeta Potential (mV) | -12.5 ± 1.8 |
| Drug Loading Content (%) | 12.5 ± 1.1 |
| Encapsulation Efficiency (%) | 85.2 ± 3.4 |
Table 2: In Vitro Doxorubicin Release Profile
| Condition | Cumulative Release after 24h (%) |
| pH 7.4 | 15.2 ± 2.1 |
| pH 6.5 | 35.8 ± 3.5 |
| pH 7.4 + 10 mM GSH | 45.1 ± 4.2 |
| pH 6.5 + 10 mM GSH | 88.9 ± 5.6 |
Table 3: In Vitro Cytotoxicity (IC50 in µg/mL DOX equivalent)
| Cell Line | Free DOX | DOX-Loaded Nanovesicles |
| MCF-7 (Human Breast Cancer) | 0.85 ± 0.09 | 1.25 ± 0.15 |
| 4T1 (Murine Breast Cancer) | 0.92 ± 0.11 | 1.48 ± 0.18 |
| HEK293 (Normal Kidney Cells) | 1.51 ± 0.20 | 5.89 ± 0.67 |
Table 4: In Vivo Antitumor Efficacy in 4T1 Tumor-Bearing Mice
| Treatment Group | Tumor Volume at Day 21 (mm³) | Tumor Inhibition Rate (%) |
| Saline | 1580 ± 150 | - |
| Free DOX (5 mg/kg) | 850 ± 110 | 46.2 |
| DOX-Loaded Nanovesicles (5 mg/kg DOX) | 320 ± 65 | 79.7 |
Signaling Pathway and Mechanism of Action
Caption: Dual-responsive release of DOX in the tumor microenvironment.
Experimental Workflow
Caption: Preclinical evaluation workflow for dual-responsive nanovesicles.
Experimental Protocols
Protocol 1: Synthesis of DOX-Loaded Nanovesicles
-
Synthesis of Polymer-Linker Conjugate: a. Dissolve a this compound linker and an azide-functionalized polymer (e.g., PEG-PLGA-N3) in a 1:1 mixture of water and t-butanol. b. Add copper(II) sulfate and sodium ascorbate to catalyze the click reaction. c. Stir the reaction mixture at room temperature for 24 hours. d. Purify the conjugate by dialysis against deionized water for 48 hours and then lyophilize.
-
Encapsulation of Doxorubicin: a. Dissolve the polymer-linker conjugate and doxorubicin hydrochloride in dimethyl sulfoxide (DMSO). b. Add triethylamine to neutralize the doxorubicin hydrochloride. c. Add this organic phase dropwise to a vigorously stirring aqueous solution. d. Allow the nanovesicles to self-assemble by stirring for 4 hours at room temperature. e. Remove the organic solvent and free drug by dialysis against deionized water.
Protocol 2: In Vitro Drug Release Study
-
Prepare four release media: a. PBS at pH 7.4 b. Acetate buffer at pH 6.5 c. PBS at pH 7.4 containing 10 mM GSH d. Acetate buffer at pH 6.5 containing 10 mM GSH
-
Place 1 mL of the DOX-loaded nanovesicle solution into a dialysis bag (MWCO 3.5 kDa).
-
Immerse the dialysis bag in 20 mL of one of the release media.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantify the concentration of released DOX using a fluorescence spectrophotometer (excitation at 480 nm, emission at 590 nm).
Protocol 3: In Vivo Antitumor Efficacy Study
-
Tumor Inoculation: a. Subcutaneously inject 1 x 10^6 4T1 cells in 100 µL of PBS into the flank of female BALB/c mice. b. Allow the tumors to grow to a volume of approximately 100 mm³.
-
Treatment Groups: a. Group 1: Saline (control) b. Group 2: Free DOX (5 mg/kg) c. Group 3: DOX-Loaded Nanovesicles (equivalent to 5 mg/kg DOX)
-
Administration: a. Administer the treatments via intravenous injection every three days for a total of four injections.
-
Monitoring: a. Measure the tumor volume using calipers every two days. b. Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: a. At day 21, euthanize the mice and excise the tumors for weighing and histological analysis.
Conclusion
The use of a this compound-like linker enables the development of sophisticated dual-responsive nanovesicles for targeted cancer therapy. Preclinical data strongly suggest that these systems can enhance the therapeutic efficacy of chemotherapeutic agents like doxorubicin while reducing systemic toxicity. The provided protocols offer a foundational framework for researchers to design and evaluate similar advanced drug delivery platforms.
Troubleshooting & Optimization
How to improve the conjugation efficiency of Boc-Cystamine-Poc
Welcome to the technical support center for Boc-Cystamine-Poc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical linker used in bioconjugation.[1] It contains three key functional components:
-
A Boc (tert-butyloxycarbonyl) protected amine: This protecting group prevents unwanted side reactions.
-
A cystamine core with a disulfide bond: This disulfide bond is cleavable under reducing conditions, making it useful for creating stimuli-responsive systems, such as drug delivery vehicles that release their payload in a reducing environment (e.g., intracellularly).[1]
-
A Poc (propargyloxycarbonyl) group: This group provides a terminal alkyne, which is used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1]
Its primary application is in the development of advanced drug delivery systems, particularly in creating conjugates for targeted therapies.
Q2: What is the conjugation mechanism for this compound?
This compound is conjugated to azide-containing molecules via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click chemistry" reaction is highly efficient and specific, forming a stable triazole linkage between the alkyne on the Poc group and an azide on the target molecule.
Q3: What are the critical components of a CuAAC reaction?
A typical CuAAC reaction includes:
-
An alkyne-containing molecule: In this case, this compound.
-
An azide-containing molecule: The molecule you wish to conjugate.
-
A source of Copper(I) catalyst: This is the active catalyst for the reaction. It can be a Cu(I) salt (e.g., CuBr, CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.
-
A reducing agent (if using a Cu(II) salt): Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state.
-
A copper-stabilizing ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase reaction efficiency.
-
A suitable solvent system: This is often a mixture of water and a miscible organic solvent like DMSO or t-butanol to ensure all components are soluble.
Q4: Can the disulfide bond in this compound be cleaved during the conjugation reaction?
Yes, this is a critical consideration. The commonly used reducing agent, sodium ascorbate, can potentially reduce and cleave the disulfide bond in the cystamine core, especially at higher concentrations or over longer reaction times. This can lead to undesired side products and lower conjugation efficiency.
Q5: How can I monitor the progress of the conjugation reaction?
The progress of the reaction can be monitored by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the consumption of reactants and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired conjugate and identify any side products.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound.
Issue 1: Low or No Conjugation Efficiency
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactivation of Copper Catalyst | The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state. • Deoxygenate your reaction mixture: Bubble with an inert gas (argon or nitrogen) before adding the catalyst. • Use a fresh solution of reducing agent: Sodium ascorbate solutions can degrade over time. • Increase ligand concentration: A higher ligand-to-copper ratio (e.g., 5:1) can help protect the Cu(I) catalyst.[2] |
| Degradation of Reagents | This compound or the azide-containing molecule may have degraded. • Verify reagent integrity: Check the purity of your starting materials using techniques like NMR or mass spectrometry. • Proper storage: Store this compound and other reagents according to the manufacturer's recommendations, typically in a cool, dry, and dark place. |
| Suboptimal Reaction Conditions | The reaction conditions may not be optimal for your specific substrates. • Optimize stoichiometry: A slight excess (e.g., 1.1-1.2 equivalents) of one reactant can drive the reaction to completion. • Adjust temperature: While many click reactions work at room temperature, gentle heating (e.g., 30-40°C) may improve the rate. • Check solvent compatibility: Ensure all reactants are fully dissolved in the chosen solvent system. A co-solvent like DMSO or DMF may be necessary. |
| Presence of Interfering Substances | Your reaction mixture may contain substances that inhibit the catalyst. • Avoid chelating agents: Buffers like Tris or EDTA can chelate the copper catalyst and inhibit the reaction. Use non-chelating buffers like HEPES or phosphate buffers. |
Issue 2: Cleavage of the Disulfide Bond
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reduction by Sodium Ascorbate | The concentration of sodium ascorbate may be too high, leading to the reduction of the disulfide bond. • Minimize reducing agent: Use the lowest effective concentration of sodium ascorbate. • Use a stabilized Cu(I) catalyst: Consider using an air-stable Cu(I) catalyst that does not require a reducing agent.[1] This is the most effective way to prevent disulfide reduction. |
| Reaction with Free Thiols | If the disulfide bond is partially reduced, the resulting free thiols can interact with the copper catalyst, inhibiting the reaction. • Use a higher ligand concentration: A higher concentration of a strongly coordinating ligand can help to preferentially bind the copper and maintain its catalytic activity. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Copper Catalyst | Copper can be difficult to remove and may interfere with downstream applications. • Use a copper chelating agent: Wash the reaction mixture with an aqueous solution of EDTA or use a copper-scavenging resin during workup. |
| Similar Polarity of Product and Starting Materials | The product and unreacted starting materials may have similar chromatographic behavior. • Optimize stoichiometry: Using a slight excess of one reactant can simplify purification by leaving only one major starting material to be removed. • Optimize HPLC gradient: Develop a shallow gradient for your reverse-phase HPLC to improve the separation of your product from impurities. |
Experimental Protocols
General Protocol for CuAAC Conjugation of this compound
This protocol is a starting point and may require optimization for your specific azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA ligand
-
Solvent: Deoxygenated mixture of water and DMSO (or other suitable co-solvent)
-
Nitrogen or Argon gas
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Azide-containing molecule: Prepare a stock solution (e.g., 10 mM) in a compatible solvent.
-
CuSO₄: Prepare a stock solution (e.g., 50 mM) in deionized water.
-
THPTA: Prepare a stock solution (e.g., 100 mM) in deionized water.
-
Sodium Ascorbate: Prepare a fresh stock solution (e.g., 100 mM) in deionized water immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-containing molecule (1 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add the solvent to achieve the desired final concentration (e.g., 1-10 mM).
-
Deoxygenate the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Catalyst and Ligand Addition:
-
In a separate tube, premix the CuSO₄ solution (0.1 equivalents) and the THPTA solution (0.5 equivalents) to form the copper-ligand complex.
-
Add the premixed catalyst solution to the deoxygenated reaction mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a 5% aqueous solution of EDTA to remove copper.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol for CuAAC using a Stabilized Cu(I) Catalyst (to preserve disulfide bonds)
Materials:
-
This compound
-
Azide-containing molecule
-
Stabilized Cu(I) catalyst (e.g., a commercially available polymer-supported Cu(I) catalyst)
-
Solvent: Deoxygenated mixture of water and DMSO (or other suitable co-solvent)
-
Nitrogen or Argon gas
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of this compound and your azide-containing molecule as described in the general protocol.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-containing molecule (1 equivalent).
-
Add the this compound solution (1.1 equivalents).
-
Add the solvent to achieve the desired final concentration.
-
Deoxygenate the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add the stabilized Cu(I) catalyst according to the manufacturer's recommendations.
-
-
Reaction Monitoring and Purification:
-
Follow steps 5 and 6 from the general protocol.
-
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Recommended Concentration | Notes |
| This compound | 1-10 mM | The optimal concentration depends on the solubility and reactivity of the substrates. |
| Azide-containing Molecule | 1-10 mM | Typically used in a 1:1 to 1:1.2 molar ratio with the alkyne. |
| CuSO₄ | 0.05-0.5 mM (1-5 mol%) | Higher catalyst loading may be required for challenging reactions. |
| Sodium Ascorbate | 0.25-1.0 mM (5-10 mol%) | Use the lowest effective concentration to minimize disulfide reduction. |
| THPTA Ligand | 0.25-2.5 mM (5-25 mol%) | A ligand-to-copper ratio of 5:1 is often recommended. |
Table 2: Comparison of Analytical Techniques for Monitoring Conjugation
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| TLC | Qualitative assessment of reaction progress. | Fast, simple, and inexpensive. | Not quantitative; may not resolve closely related compounds. |
| RP-HPLC | Quantitative analysis of reactants and products. | High resolution and quantitative. | Requires method development; can be time-consuming. |
| LC-MS | Confirmation of product mass and identification of side products. | Provides molecular weight information; highly sensitive. | More complex instrumentation; may require specialized expertise for data interpretation. |
Visualizations
Caption: A typical experimental workflow for the CuAAC conjugation of this compound.
Caption: A logical workflow for troubleshooting low conjugation efficiency with this compound.
References
Troubleshooting incomplete cleavage of the Boc-Cystamine-Poc linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc-Cystamine-Poc linker. The following information is designed to help you overcome challenges related to the incomplete cleavage of this linker during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
The this compound linker is a chemical tool used in bioconjugation and drug delivery. It is comprised of three key components:
-
Boc (tert-Butyloxycarbonyl): A common protecting group for amines, which is sensitive to acidic conditions.
-
Cystamine: A disulfide-containing molecule that can be cleaved under reducing conditions. This feature allows for the controlled release of conjugated molecules.
-
Poc (Propargyloxycarbonyl): A protecting group that contains a terminal alkyne, making it suitable for "click chemistry" reactions.
Q2: What is the primary application of the this compound linker?
This linker is often used in the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1][2] The cleavable disulfide bond in the cystamine unit allows for the release of a therapeutic payload inside target cells, where the reducing environment is higher than in the bloodstream.[3][4]
Q3: What are the main challenges encountered during the cleavage of the this compound linker?
The primary challenge is achieving complete and selective cleavage of both the Boc group and the disulfide bond without causing unwanted side reactions. Incomplete cleavage can result from a variety of factors related to the reaction conditions and the stability of the linker itself.
Troubleshooting Incomplete Cleavage
Incomplete cleavage of the this compound linker can manifest as the persistence of the starting material or the formation of partially deprotected intermediates. The following sections provide a detailed guide to troubleshooting these issues.
Problem 1: Incomplete Disulfide Bond Reduction
Symptoms:
-
LC-MS analysis shows a peak corresponding to the mass of the intact linker still attached to your molecule of interest.
-
Functional assays indicate a lack of payload release.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent | Increase the molar excess of the reducing agent (e.g., DTT, TCEP, or BME). A 10-50 fold excess is a good starting point. |
| Suboptimal pH | The efficiency of many reducing agents is pH-dependent. For thiol-based reductants like DTT and BME, a pH between 7.5 and 8.5 is often optimal. TCEP is effective over a broader pH range. |
| Low Reaction Temperature | While many reductions proceed at room temperature, gentle heating (e.g., to 37°C) can sometimes improve cleavage efficiency. |
| Short Reaction Time | Extend the reaction time and monitor the progress by HPLC or LC-MS at regular intervals. |
| Steric Hindrance | The Boc and Poc groups may sterically hinder the approach of the reducing agent to the disulfide bond. Consider a smaller reducing agent or optimizing the reaction solvent to improve accessibility. |
| Oxidation of a Cysteine Thiol | A free thiol group on a cysteine is susceptible to oxidation which can lead to the formation of disulfide bonds. |
Problem 2: Incomplete Boc Group Removal
Symptoms:
-
LC-MS analysis shows a peak corresponding to the mass of the linker with the Boc group still attached, but the disulfide bond may be cleaved.
-
Ninhydrin staining of a TLC plate shows no free amine.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Use a higher concentration of trifluoroacetic acid (TFA), a common reagent for Boc deprotection. A solution of 20-50% TFA in a suitable solvent like dichloromethane (DCM) is typical. |
| Inadequate Reaction Time | Increase the reaction time. Monitor the deprotection by TLC or LC-MS to determine the optimal duration. |
| Presence of Scavengers | While scavengers are often necessary to prevent side reactions from the carbocation generated during Boc deprotection, an excessive amount could potentially interfere with the reaction. Use the recommended amount of scavengers like triisopropylsilane (TIS) or water. |
| Poor Solubility | Ensure that your compound is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems. |
Problem 3: Simultaneous Incomplete Disulfide Reduction and Boc Deprotection
This scenario suggests that the overall reaction conditions are not optimal for either cleavage to proceed efficiently. A systematic approach to optimizing both steps is required. It is often preferable to perform the cleavage in a stepwise manner to simplify troubleshooting.
Experimental Protocols
Protocol 1: Two-Step Cleavage of this compound Linker
This protocol is recommended for initial experiments and for troubleshooting, as it separates the two cleavage reactions.
Step 1: Boc Deprotection (Acidic Cleavage)
-
Dissolution: Dissolve the this compound-conjugated molecule in an anhydrous solvent such as dichloromethane (DCM) or a mixture of DCM and a co-solvent to ensure complete solubility.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) to the reaction mixture. Include a scavenger such as triisopropylsilane (TIS) (2-5 equivalents) to prevent side reactions.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin to detect the free amine) or LC-MS (observing the disappearance of the starting material and the appearance of the deprotected product).
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt can often be used directly in the next step after thorough drying.
Step 2: Disulfide Bond Reduction
-
Dissolution: Dissolve the de-Boc-Cystamine-Poc-conjugated molecule in a suitable buffer, typically at a pH between 7.0 and 8.0.
-
Reducing Agent Addition: Add a freshly prepared solution of the reducing agent (e.g., 10-50 mM DTT or TCEP).
-
Reaction: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
Monitoring: Monitor the cleavage by HPLC or LC-MS, looking for the disappearance of the disulfide-containing peak and the appearance of the cleaved thiol product(s).
-
Purification: Once the reaction is complete, the product can be purified by standard techniques such as HPLC or size-exclusion chromatography to remove the excess reducing agent and other small molecules.
Protocol 2: One-Pot Cleavage of this compound Linker
This protocol can be attempted once the conditions for both individual cleavage steps are well-established. However, it can be more challenging to troubleshoot if incomplete cleavage occurs. A potential approach involves using a reducing agent that is active under acidic conditions, such as TCEP, in the Boc deprotection cocktail.
Note: The stability of the propargyloxycarbonyl (Poc) group under these conditions should be considered. While generally stable to mild acid and reducing conditions, prolonged exposure or harsh conditions could potentially affect its integrity.
Visualizing the Workflow and Cleavage Mechanism
Caption: Two-step cleavage of the this compound linker.
Caption: Troubleshooting workflow for incomplete cleavage.
References
Optimizing Boc-Cystamine-Poc Click Chemistry: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging the precision of click chemistry, this technical support center provides comprehensive troubleshooting guides and frequently asked questions to streamline the optimization of reaction conditions for Boc-Cystamine-Poc conjugation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a Boc-Cystamine azide and a Poc-alkyne (or vice-versa).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) | • Ensure fresh sodium ascorbate solution is used as a reducing agent.[1][2] • De-gas reaction mixture and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3][4] • Increase the concentration of the reducing agent.[5] |
| Poor Solubility of Reactants | • Perform the reaction in a co-solvent system such as DMSO/water or THF/t-BuOH/water. • For hydrophobic substrates, consider using denaturing or solvating conditions. | |
| Copper Sequestration by Substrate | • If the substrate has functional groups that can chelate copper (e.g., thiols, histidines), add an excess of the copper catalyst. • Introduce a sacrificial metal like Zn(II) or Ni(II) to bind to chelating sites. | |
| Inaccessible Reactive Groups | • For biomolecules, hydrophobic regions might bury the alkyne or azide group. Consider using denaturing agents to unfold the molecule. | |
| Side Product Formation | Oxidative Homocoupling of Alkyne | • Use a slight excess of sodium ascorbate to prevent the formation of these byproducts. • Ensure the copper catalyst is efficiently reduced to Cu(I). |
| Protein/Biomolecule Damage | • Copper and ascorbate can generate reactive oxygen species. Use a copper-chelating ligand like THPTA or BTTAA to protect biomolecules. • Add aminoguanidine to intercept byproducts of ascorbate oxidation. | |
| Inconsistent Reaction Rates | Oxygen Inhibition | • Even with a reducing agent, atmospheric oxygen can slow the reaction. Close the reaction tube to limit oxygen diffusion. |
| Inappropriate Ligand-to-Copper Ratio | • An optimal ligand-to-copper ratio is crucial. A 5:1 ratio of THPTA to copper is often recommended to accelerate the reaction and protect biomolecules. | |
| Precipitation During Reaction | Formation of Insoluble Copper Acetylide | • This can occur with terminal alkynes like propiolic acid. Using a stabilizing ligand for the copper (I) is essential. • Consider modifying the alkyne to an ester to improve solubility and prevent acetylide formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for the this compound click reaction?
A1: For most bioconjugation reactions, copper concentrations should generally be between 50 and 100 µM. It is often beneficial to perform a test reaction with a model alkyne and azide to determine the optimal concentration for your specific system.
Q2: Which reducing agent is best for this reaction?
A2: Sodium ascorbate is the most commonly used and convenient reducing agent for generating the catalytically active Cu(I) from a Cu(II) source like CuSO₄. It is crucial to use a freshly prepared solution as it can degrade over time.
Q3: Should I use a ligand for the copper catalyst?
A3: Yes, using a water-soluble Cu(I)-stabilizing ligand is highly recommended, especially when working with biomolecules. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) not only protect sensitive substrates from oxidative damage but also accelerate the reaction rate. A ligand-to-copper ratio of at least 5:1 is often suggested.
Q4: My reaction is not working in a standard buffer. What should I consider?
A4: Ensure your buffer is compatible with the reaction. Buffers like phosphate, carbonate, or HEPES in the pH range of 6.5–8.0 are suitable. Avoid Tris buffer, as it can act as an inhibitory ligand for copper. High concentrations of salts like NaCl (up to 0.5 M) are generally well-tolerated.
Q5: How can I monitor the progress of my click reaction?
A5: The reaction progress can be monitored by various analytical techniques such as LC-MS to observe the consumption of starting materials and the formation of the product. For a quick assessment, a fluorogenic azide or alkyne can be used in a model reaction, where the product formation leads to a fluorescent signal.
Experimental Protocols
General Protocol for this compound Click Reaction
This protocol provides a starting point for the copper-catalyzed cycloaddition. Optimization of reactant concentrations, solvents, and reaction time may be necessary.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Boc-Cystamine-azide in an appropriate solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of Poc-alkyne in an appropriate solvent (e.g., DMSO).
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh before each experiment.
-
Prepare a stock solution of aminoguanidine in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the Poc-alkyne to your buffer of choice (e.g., phosphate buffer, pH 7.4).
-
Add the Boc-Cystamine-azide. A 1.5 to 2-fold excess of one reactant over the other is often used to drive the reaction to completion.
-
Add the aminoguanidine solution.
-
In a separate tube, premix the CuSO₄ and ligand solutions. Add this premixed catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Incubate the reaction at room temperature or 37°C.
-
Protect the reaction from light, especially when using sodium ascorbate.
-
The reaction can be gently mixed on a rotator.
-
-
Work-up and Purification:
-
The product can be purified using standard techniques such as HPLC or column chromatography.
-
Visualizing Workflows and Relationships
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the this compound click chemistry reaction.
Caption: Troubleshooting logic for low product yield in click chemistry reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. journals.macewan.ca [journals.macewan.ca]
- 4. researchgate.net [researchgate.net]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Challenges with Boc-Cystamine-Poc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Boc-Cystamine-Poc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and what are its primary components?
A this compound conjugate is a heterobifunctional linker system commonly used in bioconjugation and drug delivery research. Its three key components are:
-
Boc (tert-butyloxycarbonyl): A common protecting group for amines, providing stability under basic conditions but is readily removed under acidic conditions.[1][2][3]
-
Cystamine: A disulfide-containing moiety that is stable under physiological conditions but can be cleaved in a reductive environment, such as inside cells with high glutathione (GSH) concentrations.[4] This property is often exploited for intracellular drug release.
-
Poc (propioloyl group): An alkyne-containing group that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific attachment of molecules bearing an azide group.
Q2: What are the main stability concerns associated with this compound conjugates?
The primary stability challenges stem from the inherent chemical properties of its components:
-
Disulfide Bond Instability: The central disulfide bond in the cystamine unit is susceptible to premature cleavage in reductive environments, such as the bloodstream, which contains low levels of free thiols like glutathione.[4] This can lead to off-target release of conjugated payloads.
-
Boc Group Lability: The Boc protecting group is sensitive to acidic conditions. Exposure to low pH environments during synthesis, purification, or in certain biological compartments can lead to its unintended removal.
-
Side Reactions of the Poc Group: The alkyne group can potentially undergo side reactions, and the presence of free thiols can interfere with copper-catalyzed click chemistry reactions.
Q3: How should I store my this compound conjugate to ensure maximum stability?
For optimal stability, it is recommended to store the conjugate under the conditions specified in the Certificate of Analysis. Generally, storage at low temperatures (-20°C or -80°C) in a dry, inert atmosphere is advisable. Avoid repeated freeze-thaw cycles and exposure to light.
Troubleshooting Guide
Issue 1: Premature Cleavage of the Conjugate and Off-Target Payload Release
Question: My conjugate appears to be releasing its payload before reaching the target cells in my in vitro or in vivo experiments. How can I address this?
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Reductive Environment | The disulfide bond in the cystamine linker is being cleaved by reducing agents like glutathione (GSH) present in the plasma or cell culture medium. | 1. Introduce Steric Hindrance: Modify the linker design to include bulky groups (e.g., methyl groups) adjacent to the disulfide bond to sterically protect it from reducing agents. 2. Use a More Stable Linker: If premature cleavage is persistent, consider alternative linker chemistries that are less susceptible to reduction, such as non-cleavable linkers or linkers that are cleaved by specific enzymes present at the target site. |
| Thiol-Disulfide Exchange | Free thiols from proteins (like albumin) in the plasma can react with the disulfide bond, leading to the release of the payload. | 1. Optimize Conjugation Site: If conjugating to a protein, the local environment of the conjugation site can influence disulfide stability. 2. Formulation Strategies: Investigate formulation buffers that may help stabilize the conjugate. |
| Enzymatic Degradation | Certain enzymes in biological fluids may contribute to the cleavage of the disulfide bond. | 1. Assess Enzymatic Susceptibility: Test the stability of the conjugate in the presence of relevant purified enzymes to identify if this is a significant degradation pathway. 2. Linker Redesign: If enzymatic cleavage is confirmed, a linker redesign to be less of a substrate for these enzymes may be necessary. |
Issue 2: Inconsistent or Low Yield During Click Chemistry Conjugation
Question: I am experiencing low yields or inconsistent results when trying to conjugate an azide-containing molecule to the Poc group of my linker. What could be the problem?
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Thiol Interference | Free thiols from the cystamine moiety (if partially reduced) or from other molecules in the reaction mixture can interfere with the copper catalyst used in CuAAC reactions. | 1. Pre-treat with Mild Oxidant: A brief pre-treatment with a low concentration of hydrogen peroxide can help to oxidize interfering free thiols. Ensure to remove the oxidant before proceeding with the click reaction. 2. Use a Copper-Free Click Reaction: Consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which does not require a copper catalyst and is therefore not susceptible to thiol interference. |
| Poor Solubility | The this compound conjugate or the azide-containing molecule may have poor solubility in the reaction buffer, leading to an incomplete reaction. | 1. Optimize Reaction Solvent: Screen different solvent systems, including the use of co-solvents like DMSO or DMF, to improve the solubility of the reactants. 2. Incorporate Solubilizing Moieties: If possible, modify the reactants to include hydrophilic groups like polyethylene glycol (PEG) to enhance aqueous solubility. |
| Catalyst Inactivation | The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in the CuAAC reaction. | 1. Use a Reducing Agent: Include a reducing agent like sodium ascorbate in the reaction mixture to maintain copper in its active Cu(I) state. 2. Use a Ligand: Employ a copper-chelating ligand, such as TBTA, to stabilize the Cu(I) catalyst and improve reaction efficiency. |
Issue 3: Unintended Deprotection of the Boc Group
Question: I am observing the loss of the Boc protecting group during my experimental workflow. What are the likely causes and how can I prevent this?
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Acidic Conditions | The Boc group is labile in acidic environments. Exposure to low pH buffers or reagents during synthesis, purification, or analysis can cause its removal. | 1. Maintain Neutral or Basic pH: Ensure that all buffers and solutions used in your experimental workflow are maintained at a pH above 7. 2. Use Alternative Purification Methods: If using reverse-phase HPLC with acidic mobile phases (like TFA), consider alternative purification techniques such as size-exclusion chromatography or ion-exchange chromatography with non-acidic buffers. 3. Orthogonal Protection Strategy: If acidic conditions are unavoidable in a particular step, consider using a different amine protecting group that is stable to acid but can be removed under different conditions (e.g., Fmoc, which is base-labile). |
| High Temperature in Acidic Media | The rate of acid-catalyzed Boc deprotection increases with temperature. | 1. Perform Reactions at Lower Temperatures: If acidic conditions cannot be avoided, conduct the experiment at a lower temperature to minimize the rate of deprotection. |
Data Presentation
Table 1: Hypothetical Stability of a this compound Conjugate under Various Conditions
| Condition | Incubation Time (hours) | % Intact Conjugate (Hypothetical) | Primary Degradation Products (Expected) |
| PBS, pH 7.4, 37°C | 24 | 95% | Minimal degradation |
| PBS, pH 5.0, 37°C | 24 | 70% | Boc-deprotected conjugate, free Boc |
| Human Plasma, 37°C | 24 | 60% | Cleaved disulfide fragments, payload-thiol adducts |
| PBS with 5 mM GSH, pH 7.4, 37°C | 6 | 20% | Cleaved disulfide fragments |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment in Human Plasma
-
Preparation of Conjugate Stock Solution: Prepare a stock solution of the this compound conjugate in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
-
Incubation: Add the conjugate stock solution to pre-warmed human plasma to a final concentration of 100 µM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Sample Quenching and Preparation: Immediately add the aliquot to a 3-fold excess of cold acetonitrile to precipitate plasma proteins and quench any further degradation. Vortex and centrifuge at high speed to pellet the proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact conjugate and identify any degradation products.
Protocol 2: General Procedure for CuAAC ("Click Chemistry") Conjugation
-
Reactant Preparation: Dissolve the this compound linker and the azide-containing molecule in a suitable solvent (e.g., a mixture of water and t-butanol).
-
Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate and a reducing agent (e.g., sodium ascorbate).
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentrations should typically be in the range of 1-5 mM for the reactants and catalytic amounts for the copper and ascorbate.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Purification: Once the reaction is complete, purify the desired conjugate using an appropriate method, such as column chromatography or preparative HPLC.
Mandatory Visualizations
Caption: Potential degradation pathways of a this compound conjugate.
Caption: Experimental workflow for assessing conjugate stability.
Caption: A hypothetical signaling pathway for an ADC utilizing a cystamine linker.
References
Strategies to prevent premature drug release from Boc-Cystamine-Poc linkers
Welcome to the technical support center for Boc-Cystamine-Poc linkers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature drug release from these disulfide-based linkers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of drug release from a this compound linker?
The drug release from a this compound linker is primarily initiated by thiol-disulfide exchange.[1] The disulfide bond within the cystamine core is susceptible to cleavage by endogenous thiols, with glutathione (GSH) being the most abundant intracellular thiol.[] This reductive cleavage is significantly more efficient in the intracellular environment where GSH concentrations are high (1-10 mM) compared to the bloodstream (~5 µM).[][3]
Q2: What are the primary causes of premature drug release from this compound linkers in circulation?
Premature drug release is a significant challenge and can be attributed to two main factors:
-
Thiol-Disulfide Exchange in Plasma: Although at a lower concentration than inside cells, free thiols like cysteine and albumin in the blood plasma can still initiate cleavage of the disulfide bond over time.[3]
-
Enzymatic Cleavage: Certain enzymes present in the plasma, such as protein disulfide isomerase (PDI) and other oxidoreductases, can catalyze the reduction of the disulfide bond, leading to unintended drug release.
Q3: How does the Boc (tert-Butyloxycarbonyl) protecting group influence linker stability?
The Boc group is an acid-labile protecting group for the amine functionality. Under normal physiological conditions (pH 7.4), the Boc group is stable and does not directly impact the stability of the disulfide bond. Its primary role is to mask the amine during synthesis and conjugation. Cleavage of the Boc group typically requires acidic conditions not encountered in the bloodstream.
Q4: Can the structure of the payload affect the stability of the linker?
Yes, the physicochemical properties of the conjugated payload, such as its steric bulk and hydrophobicity, can influence the accessibility of the disulfide bond to reducing agents. A bulky payload in close proximity to the disulfide linker may offer some steric protection, thereby enhancing its stability in circulation.
Troubleshooting Guide
Issue: High levels of premature payload release observed in plasma stability assays.
This is a common issue that can compromise the therapeutic index of an antibody-drug conjugate (ADC). The following steps can help troubleshoot and mitigate this problem.
Initial Assessment
-
Confirm Assay Integrity: Ensure that the plasma used for the stability assay is of high quality and has been handled correctly to avoid freeze-thaw cycles that can release intracellular components.
-
Control Experiments: Include a control ADC with a known stable linker to differentiate between systemic assay issues and linker-specific instability.
Potential Causes and Mitigation Strategies
| Potential Cause | Recommended Action |
| High Reactivity of the Disulfide Bond | Introduce steric hindrance adjacent to the disulfide bond. Modifying the linker by adding alkyl groups, such as methyl groups, near the disulfide can shield it from nucleophilic attack by thiols. This has been shown to significantly increase plasma stability. |
| Presence of Reducing Impurities | Ensure all reagents used in the final formulation are free from reducing agents. Use high-purity, degassed buffers for all conjugation and storage steps. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze disulfide reduction. |
| Inappropriate pH | Maintain the pH of the ADC formulation between 6.5 and 7.5. Thiol-disulfide exchange is accelerated at alkaline pH. |
| Enzymatic Degradation | If enzymatic cleavage is suspected, consider redesigning the linker to be less susceptible to enzymatic recognition. This could involve altering the peptide sequence if one is present or modifying the overall conformation. |
Data on Linker Stability
The stability of disulfide linkers can be significantly improved by introducing steric hindrance. The following tables summarize quantitative data on the stability of various disulfide linkers in plasma, illustrating the impact of substitution near the disulfide bond.
Table 1: In Vitro Plasma Stability of Disulfide-Linked Antibody-Maytansinoid Conjugates with Varying Steric Hindrance
| Linker Structure (on Maytansinoid side) | % Maytansinoid Released in Mouse Plasma (24h) |
| Unsubstituted | ~ 60% |
| One Methyl Group | ~ 40% |
| Two Methyl Groups | ~ 20% |
Data adapted from Erickson, H. K., et al. (2006). "Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage." Bioconjugate Chemistry.
Table 2: Half-life of Different Cleavable Linkers in Human Plasma
| Linker Type | Half-life (t1/2) in Human Plasma |
| Silyl Ether-based Acid-Cleavable | > 7 days |
| Hydrazine Linker | ~ 2 days |
| Carbonate Linker | ~ 36 hours |
| Sulfatase-Cleavable Linker | > 7 days |
This table provides a comparative view of linker stability. While not specific to this compound, it highlights the variability in plasma stability among different cleavable linker technologies.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay of an ADC
Objective: To determine the in vitro stability of an ADC by measuring the change in the average drug-to-antibody ratio (DAR) over time in plasma.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Methodology:
-
ADC Incubation: Dilute the test ADC and control ADC to a final concentration of 100 µg/mL in pre-warmed plasma and in PBS (as a buffer control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.
-
Sample Quenching: Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Sample Preparation for LC-MS:
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma using an appropriate method such as affinity capture with Protein A/G beads.
-
Elute the captured ADC and, if necessary, reduce the interchain disulfide bonds to separate heavy and light chains.
-
-
LC-MS Analysis:
-
Analyze the prepared samples using a suitable LC-MS method (e.g., reversed-phase or hydrophobic interaction chromatography coupled to a mass spectrometer).
-
Determine the average DAR by deconvoluting the mass spectra of the light and heavy chains (or the intact ADC if using native MS).
-
-
Data Analysis:
-
Plot the average DAR as a function of time for the ADC in plasma and PBS.
-
Calculate the percentage of drug loss at each time point relative to the initial DAR at time 0.
-
Protocol 2: Quantification of Free Payload in Plasma
Objective: To quantify the amount of payload prematurely released from the ADC in plasma.
Materials:
-
Plasma samples from the in vitro stability assay (Protocol 1)
-
Acetonitrile
-
Internal standard (a stable isotope-labeled version of the payload or a close structural analog)
-
LC-MS/MS system
Methodology:
-
Protein Precipitation: To 100 µL of each plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Analyze the reconstituted samples using a validated LC-MS/MS method with multiple reaction monitoring (MRM) to specifically detect and quantify the released payload and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the payload.
-
Quantify the concentration of the released payload in the plasma samples at each time point.
-
Visualizations
Caption: Mechanism of premature drug release via thiol-disulfide exchange in plasma.
References
Technical Support Center: Purification of Boc-Cystamine-Poc Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving Boc-Cystamine and a Propargyloxycarbonyl (Poc) protection step. The target molecule is understood to be N-(tert-butoxycarbonyl)-N'-(propargyloxycarbonyl)-cystamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude reaction mixture?
A1: Following the synthesis of N-Boc, N'-Poc-cystamine, you can typically expect the following impurities:
-
Unreacted Starting Materials: Mono-Boc-cystamine and the Poc-group donor (e.g., propargyl chloroformate).
-
Symmetrically Protected Byproducts: Bis-Boc-cystamine and Bis-Poc-cystamine.
-
Reagent-Derived Impurities: Excess Boc-anhydride or its byproducts, and any base used in the reaction (e.g., triethylamine, DIPEA).
-
Degradation Products: Compounds resulting from the cleavage of the disulfide bond.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring your purification. A typical TLC protocol would involve using silica gel plates and visualizing the spots under a UV lamp (the Poc group has a terminal alkyne which may not be strongly UV active, but the carbamate groups should be visible). Staining with potassium permanganate can also be effective. For amines that tend to streak, adding a small amount of triethylamine (0.5-1%) to your eluent can improve the spot shape.
Q3: My purified product appears as a thick oil. How can I solidify it?
A3: It is not uncommon for protected amines to be oils or amorphous solids, especially if there are trace amounts of solvent or other impurities present. Here are a few strategies to induce solidification:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum for an extended period.
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether) and stir or sonicate the mixture. This can help to crash out the product as a solid.
-
Crystallization: If trituration fails, attempting crystallization from a binary solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane) may yield a crystalline solid.
Troubleshooting Guides
Problem 1: Residual Boc-Anhydride in the Product
Symptom: A sharp singlet peak around 1.46 ppm is observed in the 1H NMR spectrum of the purified product.
Cause: Excess Boc-anhydride from the reaction has not been fully removed during the work-up.
Solutions:
| Method | Protocol | Advantages | Disadvantages |
| Chemical Quenching | Add a scavenger like PS-Trisamine resin or imidazole to the crude reaction mixture before work-up to react with the excess Boc-anhydride.[1] | Highly effective and selective. | Requires an additional reagent and filtration step. |
| Aqueous Wash | Perform multiple washes of the organic layer with a saturated sodium bicarbonate solution during the work-up.[1] | Simple and does not require additional reagents. | May not be sufficient for complete removal. |
| High Vacuum | If the product is not volatile, the Boc-anhydride can be removed by evaporation under high vacuum.[1] | Simple and effective for non-volatile products. | Risk of co-evaporation of the product if it is volatile. |
Problem 2: Difficulty in Separating the Desired Product from Symmetrically Protected Byproducts by Column Chromatography
Symptom: Fractions from column chromatography contain a mixture of the desired asymmetrically protected product and the symmetrically protected (Bis-Boc or Bis-Poc) byproducts.
Cause: The polarity of the desired product and the byproducts are very similar, leading to poor separation on silica gel.
Solutions:
-
Optimize Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A very slow increase in polarity can improve separation.
-
Alternative Stationary Phase: Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica gel.
-
Preparative HPLC: If flash chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can provide much higher resolution.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the dried silica-adsorbed product to the top of the column.
-
Elution: Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Preparative HPLC
-
Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, such as acetonitrile or methanol, and filter it through a 0.45 µm syringe filter.
-
Column: Use a C18 reverse-phase preparative HPLC column.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: Start with a low percentage of acetonitrile (e.g., 20%) and increase it to a higher percentage (e.g., 80%) over 20-30 minutes.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 214 nm).
-
Fraction Collection and Lyophilization: Collect the fractions corresponding to the desired product peak and lyophilize to remove the solvent and obtain the pure product.
Quantitative Data (Illustrative)
Disclaimer: The following data is illustrative and intended to provide a starting point for method development. Optimal conditions should be determined empirically for each specific reaction.
Table 1: Illustrative TLC Rf Values on Silica Gel
| Compound | Eluent System (Ethyl Acetate:Hexanes) | Rf Value (Approx.) |
| Bis-Boc-Cystamine | 20:80 | 0.6 |
| N-Boc, N'-Poc-Cystamine | 20:80 | 0.5 |
| Mono-Boc-Cystamine | 20:80 | 0.3 |
| Cystamine | 20:80 | 0.05 |
Table 2: Illustrative Preparative HPLC Retention Times
| Compound | Column | Mobile Phase | Gradient | Retention Time (Approx.) |
| Bis-Poc-Cystamine | C18, 10 µm | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile | 20-80% B over 20 min | 15.2 min |
| N-Boc, N'-Poc-Cystamine | C18, 10 µm | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile | 20-80% B over 20 min | 14.5 min |
| Bis-Boc-Cystamine | C18, 10 µm | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile | 20-80% B over 20 min | 13.8 min |
Table 3: Illustrative Crystallization Solvents
| Compound | Solvent System | Expected Yield | Expected Purity |
| N-Boc, N'-Poc-Cystamine | Dichloromethane / Hexanes | 60-80% | >98% |
| N-Boc, N'-Poc-Cystamine | Ethyl Acetate / Pentane | 50-70% | >98% |
Visualizations
Caption: General experimental workflow for the synthesis and purification of Boc-Cystamine-Poc reaction products.
Caption: Troubleshooting decision tree for the purification of this compound products.
References
Technical Support Center: Overcoming Solubility Challenges with Boc-Cystamine-Poc Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Boc-Cystamine-Poc derivatives. These derivatives, often employed as cleavable linkers in bioconjugation and drug delivery systems, can present solubility challenges due to their hydrophobic nature.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives and why is solubility a concern?
A1: this compound is a chemical reagent used in click chemistry and as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs)[1][2]. The "Boc" (tert-butyloxycarbonyl) and "Poc" (propargyloxycarbonyl) groups are protecting groups that contribute to the hydrophobicity of the molecule[3][4]. This increased lipophilicity can lead to poor solubility in aqueous solutions, a common challenge for many drug candidates and linkers used in bioconjugation[]. The disulfide bond within the cystamine core also influences the molecule's conformation and interactions, which can affect its solubility.
Q2: What is the first step I should take when trying to dissolve a this compound derivative?
A2: The recommended initial approach is to try dissolving a small amount of the derivative in a minimal volume of a compatible organic solvent before introducing it to an aqueous buffer. This is a standard technique for hydrophobic peptides and similarly structured molecules. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for initial dissolution.
Q3: How does pH affect the solubility of these derivatives?
A3: The pH of the solution can significantly impact the solubility of molecules with ionizable groups. While the Boc and Poc groups are generally stable across a range of pH values, the cystamine component has amine groups that can be protonated at acidic pH. This protonation can increase aqueous solubility. However, at alkaline pH, the thiol groups in the reduced form of cystamine are more reactive and prone to oxidation, which can lead to stability issues. Therefore, careful control of pH is crucial.
Q4: Can I use sonication or heating to improve solubility?
A4: Yes, both sonication and gentle heating (e.g., up to 40°C) can be employed to aid in the dissolution of poorly soluble compounds. Sonication can help break up aggregates, while gentle heating increases the kinetic energy of the solvent and solute molecules. However, it is important to monitor for any potential degradation of the derivative, especially when heating.
Q5: What are some common signs of solubility issues or compound precipitation?
A5: Visual inspection for cloudiness, turbidity, or visible particulate matter is the most straightforward method to detect solubility problems. If the solution appears opalescent or a solid precipitate forms over time, it indicates that the compound is not fully dissolved or is aggregating.
Troubleshooting Guides
Issue 1: The this compound derivative fails to dissolve in the initial organic solvent.
-
Possible Cause: The chosen organic solvent may not be suitable for the specific derivative.
-
Troubleshooting Steps:
-
Try alternative organic solvents: If DMSO or DMF are unsuccessful, consider other polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or 1,4-dioxane.
-
Increase the volume of the organic solvent: While it's best to start with a minimal amount, a slight increase in the solvent volume may be necessary.
-
Apply gentle heating and sonication: As mentioned in the FAQs, these techniques can help overcome initial dissolution barriers.
-
Issue 2: The derivative precipitates immediately upon addition to an aqueous buffer.
-
Possible Cause: The rapid change in solvent polarity from organic to aqueous is causing the hydrophobic derivative to crash out of solution.
-
Troubleshooting Steps:
-
Slow, dropwise addition: Add the concentrated organic stock solution of the derivative very slowly to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations that can trigger precipitation.
-
Optimize the final concentration: The final concentration of the derivative in the aqueous buffer may be too high. Try preparing a more dilute final solution.
-
Incorporate co-solvents: Consider adding a small percentage of a water-miscible organic solvent (e.g., 5-10% DMSO or ethanol) to the final aqueous buffer to increase the overall solvent polarity and improve the solubility of the derivative.
-
Issue 3: The solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Possible Cause: The derivative may be aggregating or slowly precipitating out of the solution due to thermodynamic instability.
-
Troubleshooting Steps:
-
Adjust the pH of the buffer: For derivatives with ionizable groups, moving the pH away from the isoelectric point can increase solubility. Experiment with slightly more acidic or basic buffers, keeping in mind the stability of the compound.
-
Incorporate surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) can help to stabilize the derivative in solution and prevent aggregation.
-
Store at an appropriate temperature: For some compounds, storage at 4°C can lead to precipitation. Evaluate the stability of your solution at both room temperature and 4°C.
-
Data Presentation
Table 1: Qualitative Solubility of this compound Derivatives in Common Solvents
| Solvent | Relative Solubility | Remarks |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | Recommended as a primary solvent for stock solutions. |
| Dimethylformamide (DMF) | High | A good alternative to DMSO, especially for compounds sensitive to oxidation. |
| N-Methyl-2-pyrrolidone (NMP) | Moderate to High | Can be effective for highly hydrophobic derivatives. |
| Acetonitrile (ACN) | Moderate | May be used, but solubility might be lower than in DMSO or DMF. |
| Ethanol/Methanol | Low to Moderate | Can be used as a co-solvent in aqueous buffers. |
| Aqueous Solutions | ||
| Water | Very Low | Direct dissolution in water is generally not successful. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water; requires an organic co-solvent. |
| Buffers with 5-10% Organic Co-solvent | Moderate | The addition of DMSO or ethanol significantly improves solubility. |
| Buffers with Surfactants | Moderate to High | Surfactants can enhance and maintain solubility. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Derivatives
-
Weighing: Carefully weigh the required amount of the lyophilized this compound derivative in a suitable vial.
-
Initial Dissolution: Add a minimal volume of dry, high-purity DMSO or DMF to the vial to achieve a high concentration stock solution (e.g., 10-50 mM). Vortex or gently sonicate until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
Dilution into Aqueous Buffer:
-
Place the desired volume of the final aqueous buffer in a separate tube and begin vigorous stirring.
-
Using a pipette, add the concentrated organic stock solution drop by drop to the center of the vortex in the stirring buffer.
-
Continue stirring for at least 10 minutes after the addition is complete.
-
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guides.
-
Storage: Store the final solution as recommended for your specific derivative, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound derivatives.
Caption: Troubleshooting workflow for precipitation of this compound derivatives.
References
Refinement of protocols for consistent results with Boc-Cystamine-Poc
Welcome to the technical support center for Boc-Cystamine-Poc, a versatile heterobifunctional linker for advanced drug delivery and bioconjugation applications. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical linker molecule with three key components:
-
A Boc (tert-butyloxycarbonyl) protected amine: This group provides a stable, protected amine that can be deprotected under acidic conditions to allow for conjugation to molecules like drugs or imaging agents.
-
A cystamine core containing a disulfide bond: This disulfide bond is stable under physiological conditions but can be cleaved by reducing agents such as glutathione (GSH), which is found at high concentrations inside cells. This feature allows for triggered release of conjugated payloads in the intracellular environment.
-
A propargyl carbonate (Poc) group: This terminal alkyne functionality is ready to participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to azide-modified molecules or surfaces.
Its primary applications are in the development of antibody-drug conjugates (ADCs) and stimuli-responsive drug delivery systems, such as nanoparticles that release their payload in response to the low pH and high glutathione levels of the tumor microenvironment.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C. For short-term use, it can be kept at room temperature. It is important to protect the compound from moisture and strong oxidizing or reducing agents.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For aqueous reactions, it is typically dissolved in a minimal amount of a water-miscible organic solvent like DMSO before being added to the aqueous buffer.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., peptide, protein, or nanoparticle)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Organic solvent (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Dissolve the azide-functionalized molecule in an appropriate buffer or solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in a 1:1.5 molar ratio.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents and the copper catalyst.
-
Protocol 2: Boc Deprotection and Conjugation of a Payload
This protocol outlines the removal of the Boc protecting group and subsequent conjugation of a payload with a carboxylic acid group.
Materials:
-
This compound conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Boc Deprotection:
-
Dissolve the this compound conjugate in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent and TFA under reduced pressure.
-
-
Payload Activation:
-
In a separate flask, dissolve the payload with the carboxylic acid group, DCC, and NHS in anhydrous DMF in a 1:1.1:1.1 molar ratio.
-
Stir the reaction at room temperature for 2 hours to form the NHS ester.
-
-
Conjugation:
-
Dissolve the deprotected this compound conjugate in anhydrous DMF.
-
Add the activated payload (NHS ester) and a slight excess of TEA or DIPEA.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Purify the final conjugate by HPLC or other suitable chromatographic methods.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Click Reaction Yield | Inactive copper catalyst | Prepare the sodium ascorbate solution fresh. Ensure all aqueous solutions are degassed to minimize oxidation of Cu(I) to Cu(II). Increase the concentration of the copper-chelating ligand. |
| Steric hindrance around the alkyne or azide | Increase the reaction time and/or temperature. Consider using a longer linker on one of the reaction partners. | |
| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time | Use a higher concentration of TFA (up to 95%) or increase the reaction time. Monitor the deprotection by TLC or LC-MS. |
| Side Reactions During Payload Conjugation | Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Premature Cleavage of Disulfide Bond | Presence of reducing agents in buffers | Avoid using buffers containing thiols (e.g., DTT, β-mercaptoethanol) during purification or storage unless cleavage is intended. |
| Inconsistent Drug Release Profile | Variability in intracellular glutathione levels | Test the release profile in cell lines with known high and low glutathione concentrations. For in vitro assays, use a consistent concentration of a reducing agent like DTT or GSH. |
Data Presentation
Table 1: Example Reaction Conditions for CuAAC with this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| [this compound] | 1.5 mM | 1.0 mM | 2.0 mM |
| [Azide Substrate] | 1.0 mM | 1.0 mM | 1.0 mM |
| [CuSO₄] | 0.1 mM | 0.2 mM | 0.05 mM |
| [Sodium Ascorbate] | 5 mM | 10 mM | 2.5 mM |
| [Ligand (THPTA)] | 1 mM | 2 mM | 0.5 mM |
| Reaction Time | 2 hours | 1 hour | 4 hours |
| Solvent | DMSO/PBS (1:9) | DMF/Water (1:4) | Acetonitrile/Water (1:1) |
| Expected Yield | >90% | >95% | >85% |
Table 2: Example Conditions for Disulfide Bond Cleavage
| Reducing Agent | Concentration | pH | Incubation Time | Expected Cleavage |
| Glutathione (GSH) | 10 mM | 7.4 | 4 hours | >90% |
| Glutathione (GSH) | 1 mM | 7.4 | 4 hours | ~50% |
| Dithiothreitol (DTT) | 20 mM | 8.0 | 1 hour | >95% |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10 mM | 7.4 | 30 minutes | >95% |
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Dual-responsive release mechanism in a tumor cell.
References
Validation & Comparative
A Comparative Analysis of Cleavable Linkers in Drug Conjugates: Boc-Cystamine-Poc in Focus
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a cleavable linker is a cornerstone in the design of effective targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). The linker's ability to remain stable in systemic circulation and selectively release its cytotoxic payload at the target site is paramount to achieving a wide therapeutic window. This guide provides a comparative analysis of Boc-Cystamine-Poc, a glutathione-sensitive disulfide linker, against other prevalent classes of cleavable linkers, supported by representative experimental data and detailed methodologies.
Overview of Cleavable Linker Technologies
Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells. These triggers include differences in pH, redox potential, and enzyme concentrations compared to healthy tissues and the bloodstream. The primary classes of cleavable linkers include:
-
Disulfide Linkers (e.g., this compound): These linkers are cleaved in the presence of high concentrations of reducing agents, most notably glutathione (GSH). The intracellular concentration of GSH is significantly higher (millimolar range) than in the extracellular space and blood plasma (micromolar range), providing a selective cleavage mechanism within the target cell.[1][] this compound falls into this category, featuring a disulfide bond shielded by a Boc protecting group.
-
Enzyme-Cleavable Linkers (e.g., Valine-Citrulline): These linkers incorporate peptide sequences that are substrates for specific proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[] The valine-citrulline (Val-Cit) dipeptide is a well-established example, widely used in clinically approved ADCs.[4]
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1]
Comparative Performance of Cleavable Linkers
The performance of a cleavable linker is assessed through several key parameters: plasma stability, cleavage efficiency in the target environment, and the resulting in vitro cytotoxicity of the drug conjugate. The following tables summarize representative quantitative data for different classes of cleavable linkers.
Note: Direct head-to-head experimental data for this compound is limited in publicly available literature. Therefore, the data presented for disulfide linkers serves as a representative proxy for the performance of cystamine-based linkers.
Table 1: In Vitro Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug conjugate. Lower IC50 values indicate higher potency.
| Linker Type | ADC Construct (Antibody-Payload) | Cell Line | IC50 (ng/mL) | Reference |
| Disulfide | Anti-CD22-DM1 | WSU-DLCL2 | 13-50 | |
| Enzyme-Cleavable (Val-Cit) | Trastuzumab-MMAE | BT-474 | 14.3 (pmol/L) | |
| pH-Sensitive (Hydrazone) | Analogous to Mylotarg® | HL-60 | ~100 |
Table 2: Plasma Stability Data
Plasma stability is crucial to prevent premature release of the payload, which can lead to off-target toxicity. It is often measured as the half-life (t1/2) of the intact conjugate in plasma or the percentage of intact ADC remaining over time.
| Linker Type | ADC Construct | Plasma Source | Stability Metric | Value | Reference |
| Disulfide | Anti-CD22-DM1 | Mouse | % Intact ADC | >50% after 7 days | |
| Enzyme-Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Human | Half-life | >100 hours | |
| pH-Sensitive (Hydrazone) | Trastuzumab-hydrazone-doxorubicin | Human | Half-life | ~2 days |
Table 3: Payload Release Efficiency
Efficient payload release at the target site is essential for therapeutic efficacy. This can be assessed by measuring the rate of linker cleavage or the amount of released drug in a simulated target environment.
| Linker Type | Trigger | Assay Condition | Release Metric | Value | Reference |
| Disulfide | Glutathione (GSH) | 1-10 mM GSH | % Release | 39.2% in 48h | |
| Enzyme-Cleavable (Val-Cit) | Cathepsin B | In vitro enzyme assay | Cleavage Rate | Faster than Val-Ala | |
| pH-Sensitive (Hydrazone) | Low pH | pH 5.0 | Half-life of cleavage | Several hours |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative performance of these linkers.
Cleavage Mechanisms of Different Linker Types
References
A Comparative Guide: Boc-Cystamine-Poc and Non-Cleavable ADC Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker dictates the stability of the ADC in circulation and the mechanism of payload release at the target site. This guide provides an objective comparison between a cleavable disulfide linker, represented by the Boc-Cystamine moiety, and non-cleavable linkers, focusing on their performance with supporting experimental data.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these linker types lies in their payload release mechanism.
Cleavable Disulfide Linkers (e.g., Boc-Cystamine-Poc): These linkers are designed to be stable in the bloodstream and release their cytotoxic payload in the reducing environment of the target cell.[] The disulfide bond is cleaved by intracellular reducing agents like glutathione (GSH), which is present in higher concentrations inside cells compared to the plasma.[2]
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), do not have a specific chemical trigger for payload release.[3][4] Instead, the release of the cytotoxic drug occurs after the ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[5] This results in the release of the payload still attached to the linker and a single amino acid residue from the antibody.
Performance Comparison: Stability, Efficacy, and Toxicity
The choice of linker significantly impacts the therapeutic index of an ADC. The following tables summarize quantitative data from various studies to compare the performance of cleavable disulfide linkers and non-cleavable linkers.
In Vitro Cytotoxicity
The potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate higher potency.
| Linker Type | ADC Example | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable (Disulfide) | Anti-CD22-DM1 | WSU-DLCL2 (CD22+) | ~1 | |
| Ramos (CD22+) | ~0.5 | |||
| Non-Cleavable (SMCC) | Trastuzumab-DM1 (T-DM1) | SK-BR-3 (HER2+) | 6.2 | |
| BT-474 (HER2+) | 3.1 |
Note: Direct comparison of IC50 values can be influenced by the specific antibody, payload, cell line, and drug-to-antibody ratio (DAR).
In Vivo Efficacy
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| Linker Type | ADC Example | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
| Cleavable (Disulfide) | Anti-CD22-DM1 | WSU-DLCL2 | 3 mg/kg (single dose) | Tumor regression | |
| Non-Cleavable (SMCC) | Trastuzumab-DM1 (T-DM1) | KPL-4 (HER2+) | 15 mg/kg (single dose) | Significant tumor growth inhibition |
Plasma Stability
The stability of an ADC in plasma is crucial for minimizing premature payload release and off-target toxicity.
| Linker Type | ADC Example | Species | % Intact ADC (after 7 days) | Reference |
| Cleavable (Disulfide) | Anti-CD22-DM1 (K149C) | Mouse | >50% | |
| Non-Cleavable (SMCC) | Trastuzumab-DM1 (T-DM1) | Human | Highly stable |
Visualizing the Mechanisms
The following diagrams illustrate the distinct pathways of payload release for cleavable and non-cleavable linkers.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium. Replace the existing medium with the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC constructs, vehicle control, and control antibody
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups with similar mean tumor volumes.
-
Dosing: Administer the ADC, vehicle, or control antibody via the appropriate route (typically intravenously).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate tumor growth inhibition.
Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of premature payload release in plasma.
Materials:
-
ADC construct
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA or LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Quantification of Intact ADC (ELISA):
-
Coat a plate with an antigen that the ADC's antibody targets.
-
Add plasma samples and detect the bound ADC using a secondary antibody that recognizes the payload.
-
-
Quantification of Free Payload (LC-MS):
-
Precipitate proteins from the plasma samples.
-
Analyze the supernatant to quantify the amount of released payload.
-
-
Data Analysis: Plot the concentration of intact ADC or free payload over time to determine the stability profile.
References
- 2. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Antibody-Drug Conjugates: A Comparative Analysis of Disulfide, Peptide, and Non-Cleavable Linkers
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, profoundly dictates the ADC's stability in circulation, its payload release mechanism, and ultimately, its therapeutic index. This guide provides an objective comparison of ADCs featuring three distinct linker technologies: a glutathione-sensitive disulfide linker, a protease-cleavable peptide linker, and a non-cleavable linker, supported by preclinical experimental data.
This comparative analysis centers on preclinical studies of ADCs targeting CD22, a clinically relevant antigen in B-cell malignancies. We will examine an ADC with a novel self-immolative disulfide linker (anti-CD22-SG3451), a protease-cleavable valine-citrulline (vc) peptide-linked ADC (anti-CD22-SG3203), and a representative non-cleavable linker ADC to illustrate the performance differences imparted by the linker technology.
Comparative Performance Data
The efficacy and safety of an ADC are intricately linked to the stability of the linker in the bloodstream and the efficiency of payload release within the target tumor cell. The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the performance of ADCs with disulfide, peptide, and non-cleavable linkers.
| ADC Construct | Linker Type | Payload | Target Antigen | Cell Line | IC50 (M) |
| anti-CD22-SG3451 | Disulfide (cleavable) | PBD Dimer | CD22 | WSU-DLCL2 | Not explicitly stated |
| anti-CD22-SG3203 | Peptide (vc, cleavable) | PBD Dimer | CD22 | WSU-DLCL2 | Not explicitly stated |
| Representative ADC | Non-cleavable | Maytansinoid (DM1) | HER2 | BT-474 | ~1 x 10⁻¹¹[1] |
Table 1: In Vitro Cytotoxicity. Comparative IC50 values of ADCs with different linker technologies against relevant cancer cell lines. While direct IC50 values for the anti-CD22 ADCs were not provided in the primary source, their comparable in vivo efficacy at similar doses suggests potent in vitro activity. The non-cleavable ADC data is provided as a representative example of this linker class.
| ADC Construct | Linker Type | Tumor Model | Dosing (mg/kg) | Tumor Growth Inhibition (TGI) | Maximum Tolerated Dose (MTD) (mg/kg) |
| anti-CD22-SG3451 | Disulfide (cleavable) | WSU-DLCL2 Xenograft | 0.5 and 2 | Significant tumor regression at both doses | >10 |
| anti-CD22-SG3203 | Peptide (vc, cleavable) | WSU-DLCL2 Xenograft | 0.5 and 2 | Significant tumor regression at both doses | 2.5 |
| Representative ADC | Non-cleavable | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | Not directly comparable |
Table 2: In Vivo Efficacy and Tolerability. Comparative in vivo performance of ADCs in xenograft models. Both the disulfide- and peptide-linked anti-CD22 ADCs demonstrated similar potent antitumor activity.[2] However, a notable difference was observed in their tolerability, with the disulfide-linked ADC exhibiting a significantly higher maximum tolerated dose, suggesting a wider therapeutic window.[2] Data for the non-cleavable ADC is from a separate study and is included for illustrative purposes.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings.
In Vivo Efficacy in Xenograft Models
Objective: To evaluate the anti-tumor activity of ADCs in a living organism.
Methodology:
-
Cell Implantation: Severe combined immunodeficient (SCID) mice were subcutaneously implanted with approximately 20 million WSU-DLCL2 human non-Hodgkin lymphoma tumor cells.[2]
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of approximately 200 mm³, at which point mice were randomized into treatment and control groups.
-
ADC Administration: A single intravenous dose of the anti-CD22 disulfide-linked ADC (SG3451), the anti-CD22 peptide-linked ADC (SG3203), a negative control ADC (anti-HER2), or vehicle was administered. Dosing for the anti-CD22 ADCs was at 0.5 and 2 mg/kg.
-
Monitoring: Tumor volumes were measured over time using calipers, and the mean tumor volumes (±SEM) were plotted. Animal body weight was also monitored as an indicator of toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells in culture by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., WSU-DLCL2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC. Control wells include untreated cells and cells treated with a non-targeting control ADC.
-
Incubation: The plates are incubated for a period that allows for the payload to exert its cytotoxic effect (typically 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
The efficacy of the compared ADCs is driven by the potent DNA-crosslinking pyrrolobenzodiazepine (PBD) dimer payload. Upon internalization, the linker is cleaved, releasing the PBD dimer to exert its cytotoxic effect.
Caption: ADC Mechanism of Action
The diagram above illustrates the sequential steps from ADC binding to a cancer cell to the induction of apoptosis.
Caption: Linker Cleavage Mechanisms
This diagram contrasts the payload release mechanisms for disulfide, peptide, and non-cleavable linkers.
Conclusion
The choice of linker technology is a critical determinant of an ADC's therapeutic success. This guide highlights that while both disulfide and peptide-cleavable linkers can yield highly potent ADCs with comparable in vivo efficacy, the disulfide linker in the context of the anti-CD22 ADC studied here offered a significant advantage in terms of tolerability, as evidenced by a higher MTD. Non-cleavable linkers, on the other hand, generally provide the highest stability, which can translate to a favorable safety profile, though their efficacy can be more dependent on the specific target and tumor biology. The selection of an optimal linker must therefore be a data-driven decision, carefully weighing the desired balance between potent anti-tumor activity and a manageable safety profile for a given therapeutic application. Further research into novel linker designs continues to be a promising avenue for the development of next-generation ADCs with improved therapeutic indices.
References
A Head-to-Head Comparison of Boc-Cystamine-Poc and SMCC Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, mechanism of action, and overall therapeutic index. The choice between a cleavable and a non-cleavable linker strategy is a pivotal decision in ADC design. This guide provides an objective, data-driven comparison of two representative linker technologies: the cleavable disulfide-based Boc-Cystamine-Poc linker and the non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Introduction to Linker Technologies
This compound: A Cleavable Disulfide Linker
This compound is a type of cleavable linker used in the synthesis of ADCs.[1][2] Its core feature is a disulfide bond (-S-S-) that is susceptible to cleavage in the reducing environment of the intracellular space, where glutathione (GSH) concentrations are significantly higher than in the bloodstream.[3][] This differential in reducing potential allows for selective payload release within target cells. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group in chemical synthesis. While the "Poc" moiety is not a universally recognized standard in ADC linker nomenclature, the fundamental mechanism of this linker class revolves around the cleavable disulfide bond of the cystamine core. For the purpose of this guide, we will focus on the well-established characteristics of Boc-cystamine and related disulfide linkers.
SMCC: A Non-Cleavable Thioether Linker
SMCC is a heterobifunctional crosslinker widely used to create non-cleavable linkages in ADCs.[3] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as those on lysine residues of an antibody) and a maleimide group that reacts with sulfhydryl (thiol) groups to form a stable thioether bond. Unlike cleavable linkers, ADCs constructed with SMCC do not release the payload in its free form. Instead, the entire antibody must be degraded within the lysosome of the target cell to release the drug, which remains attached to the linker and a single amino acid residue.
Mechanism of Action and Payload Release
The fundamental difference between this compound and SMCC linkers lies in their payload release mechanisms, which has profound implications for an ADC's biological activity.
This compound: This linker remains stable in the systemic circulation. Upon internalization of the ADC into a target cell, the high intracellular concentration of glutathione (GSH) reduces the disulfide bond, cleaving the linker and releasing the payload in its unmodified, active form. This can lead to a potent cytotoxic effect and may also enable a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.
SMCC: ADCs with SMCC linkers also require internalization. However, the thioether bond is stable and not susceptible to cleavage by intracellular components. The ADC is trafficked to the lysosome, where the antibody component is completely degraded by proteases. This process releases the payload still attached to the SMCC linker and the lysine residue it was conjugated to. This payload-linker-amino acid complex is the active cytotoxic agent. The bystander effect of such charged metabolites is generally limited due to reduced membrane permeability.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of this compound (represented by disulfide linkers) and SMCC linkers based on available experimental data.
| Feature | This compound (Disulfide Linker) | SMCC (Thioether Linker) |
| Linker Type | Cleavable | Non-cleavable |
| Cleavage Mechanism | Reduction of disulfide bond by intracellular glutathione (GSH). | Proteolytic degradation of the antibody in the lysosome. |
| Released Payload | Unmodified, active drug | Drug-linker-amino acid metabolite |
| Bystander Effect | Possible, as the released drug can be membrane-permeable. | Limited, as the charged metabolite has poor membrane permeability. |
| Plasma Stability | Generally stable, but can be susceptible to premature reduction. Stability can be enhanced by steric hindrance around the disulfide bond. | Highly stable in plasma. |
| Performance Metric | This compound (Disulfide Linker) | SMCC (Thioether Linker) |
| In Vitro Cytotoxicity (IC50) | Generally highly potent due to release of unmodified payload. | Potency can be high but is dependent on the activity of the drug-linker-amino acid metabolite. |
| In Vivo Efficacy | Can be highly effective, especially in heterogeneous tumors due to the bystander effect. | Often shows good efficacy and may have a better therapeutic window in certain contexts due to high plasma stability. |
| Off-target Toxicity | Potential for off-target toxicity if premature cleavage occurs in circulation. | Generally lower off-target toxicity due to high plasma stability and limited bystander effect. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs constructed with different linkers.
Protocol 1: ADC Conjugation
A. This compound (Disulfide Linker) to a Thiol-engineered Antibody
-
Antibody Preparation: If using a thiol-engineered antibody, ensure the cysteine residues are available for conjugation. If using native disulfide bonds, partially reduce the antibody with a mild reducing agent like TCEP or DTT.
-
Linker-Payload Activation: The this compound linker is first conjugated to the payload, often through an amide bond, leaving a reactive group (e.g., a pyridyldithiol) on the linker for reaction with the antibody.
-
Conjugation Reaction: The activated linker-payload is added to the prepared antibody solution at a specific molar ratio. The reaction is typically carried out in a suitable buffer (e.g., PBS) at a controlled pH and temperature.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, excess linker-payload, and aggregates. Size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used methods.
B. SMCC Linker to Antibody Lysine Residues
-
Antibody-Linker Reaction: The SMCC linker is first reacted with the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5). The NHS ester of SMCC reacts with the primary amines of lysine residues on the antibody to form a stable amide bond.
-
Removal of Excess Linker: Excess, unreacted SMCC is removed using a desalting column or dialysis.
-
Payload Conjugation: The thiol-containing payload is then added to the maleimide-activated antibody. The maleimide group reacts with the thiol group of the payload to form a stable thioether bond.
-
Quenching and Purification: The reaction is quenched with a thiol-containing reagent (e.g., cysteine) to cap any unreacted maleimide groups. The ADC is then purified using SEC and/or HIC.
Protocol 2: Linker Cleavage and Payload Release Assays
A. Glutathione-Mediated Cleavage Assay for Disulfide Linkers
-
Sample Preparation: The purified ADC is incubated in a buffer (e.g., PBS, pH 7.4) at 37°C.
-
Initiation of Cleavage: The reaction is initiated by adding a solution of glutathione (GSH) to a final concentration that mimics intracellular levels (e.g., 1-10 mM).
-
Time-Course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by techniques such as HPLC or LC-MS to quantify the amount of released payload and remaining intact ADC.
B. Lysosomal Degradation Assay for Non-Cleavable Linkers
-
Cell Culture: Target cells expressing the antigen of interest are cultured in appropriate media.
-
ADC Treatment: The cells are treated with the SMCC-linked ADC and incubated to allow for internalization and trafficking to the lysosome.
-
Lysate Preparation: At desired time points, the cells are harvested, and a lysosomal fraction is isolated.
-
Analysis of Metabolites: The lysosomal lysate is analyzed by LC-MS/MS to identify and quantify the payload-linker-amino acid metabolite, confirming lysosomal degradation and payload release.
Mandatory Visualizations
Caption: Comparative signaling pathways of payload release.
Caption: Workflow for linker stability and cleavage assays.
Conclusion
The choice between a cleavable this compound linker and a non-cleavable SMCC linker is a strategic decision that depends on the specific therapeutic application. This compound linkers, and disulfide linkers in general, offer the advantage of releasing an unmodified payload, which can be highly potent and induce a bystander effect, potentially beneficial for treating heterogeneous tumors. However, their stability in circulation must be carefully optimized to minimize off-target toxicity.
SMCC linkers provide excellent plasma stability, which can lead to a wider therapeutic window and reduced systemic toxicity. The payload is released as a metabolite after lysosomal degradation of the antibody, a mechanism that limits the bystander effect. The efficacy of SMCC-linked ADCs is dependent on the cytotoxic activity of this released metabolite.
Ultimately, the optimal linker choice will depend on the payload's properties, the target antigen's expression level and internalization rate, and the specific type of cancer being targeted. A thorough evaluation of ADCs with different linker technologies, using standardized and robust experimental protocols, is essential for the development of safe and effective next-generation cancer therapeutics.
References
A Head-to-Head Comparison: The Superior Stability and Targeted Release of Boc-Cystamine-Poc Linkers Over Maleimide-Based Alternatives in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals at the forefront of creating next-generation antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. An ideal linker must not only ensure the stable attachment of a potent payload to a monoclonal antibody during systemic circulation but also facilitate its selective release at the tumor site. This guide provides an in-depth, objective comparison of the redox-sensitive Boc-Cystamine-Poc linker and the widely used maleimide-based linkers, supported by experimental data and detailed protocols to inform rational ADC design.
The stability of the linker-payload bond in an ADC is paramount. Premature release of the cytotoxic drug in circulation can lead to off-target toxicity and a diminished therapeutic window. While maleimide-based linkers have been a popular choice for their specific reactivity towards thiol groups on antibodies, their inherent instability in plasma is a significant drawback. In contrast, disulfide-based linkers, such as this compound, offer a promising alternative by leveraging the differential redox potential between the bloodstream and the intracellular environment of tumor cells.
At a Glance: Key Differences in Mechanism and Stability
Maleimide linkers form a thioether bond with free thiols on an antibody through a Michael addition reaction. Although this reaction is efficient and specific, the resulting succinimide ring is susceptible to a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin and glutathione, which are abundant in human plasma. This can lead to the unintended release of the payload before the ADC reaches its target.
This compound, a disulfide-containing linker, remains stable in the oxidative environment of the bloodstream. Upon internalization into a tumor cell, where the concentration of reducing agents like glutathione is significantly higher, the disulfide bond is rapidly cleaved, releasing the cytotoxic payload. This targeted release mechanism enhances the therapeutic index of the ADC.
Quantitative Comparison of Linker Stability
The following table summarizes the comparative stability of disulfide and maleimide-based linkers in human plasma based on available literature. While direct quantitative data for this compound is limited, the data for similar disulfide linkers provides a strong indication of its expected performance.
| Linker Type | Linkage Chemistry | Incubation Conditions | Half-life in Human Plasma | Key Findings |
| This compound (Disulfide) | Disulfide Bond | 37°C in Human Plasma | > 100 hours (projected) | Disulfide linkers are designed to be stable in circulation and are cleaved by high intracellular glutathione concentrations. |
| Maleimide-based | Thioether Bond | 37°C in Human Plasma | ~ 50 - 100 hours | Susceptible to retro-Michael reaction, leading to significant payload loss over time. |
Experimental Protocols
Detailed methodologies for conjugation and stability assessment are crucial for reproducible research. Below are representative protocols for maleimide and a conceptual protocol for this compound conjugation, along with a standard plasma stability assay.
Protocol 1: Maleimide-based ADC Conjugation
Objective: To conjugate a maleimide-activated payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-activated payload dissolved in dimethyl sulfoxide (DMSO)
-
PD-10 desalting columns
-
PBS, pH 7.2
-
Quenching solution: N-acetylcysteine (10 mM in PBS)
Procedure:
-
Antibody Reduction:
-
To the mAb solution (e.g., 5 mg/mL), add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a PD-10 desalting column equilibrated with PBS, pH 7.2.
-
-
Conjugation:
-
Immediately add the maleimide-activated payload solution to the reduced antibody at a 5- to 10-fold molar excess per free thiol.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching solution relative to the maleimide payload to cap any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a PD-10 desalting column or size-exclusion chromatography to remove unconjugated payload and other small molecules.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC).
-
Protocol 2: this compound ADC Conjugation (Conceptual)
Objective: To conjugate a payload to a monoclonal antibody using a this compound linker. This protocol is based on general methods for disulfide linker conjugation.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
This compound activated with a thiol-reactive group (e.g., pyridyl disulfide)
-
Payload with a suitable functional group for attachment to the linker
-
Reducing agent (e.g., DTT or TCEP)
-
PD-10 desalting columns
-
Reaction buffer: PBS, pH 7.4 with 1 mM EDTA
Procedure:
-
Antibody Thiolation (if necessary):
-
If the antibody does not have free thiols, introduce them by reducing interchain disulfides with a controlled amount of TCEP or DTT, followed by purification.
-
-
Linker-Payload Synthesis:
-
Synthesize the this compound-payload conjugate according to established chemical methods. The Boc protecting group can be removed to reveal a primary amine for payload attachment, or the Poc group can be functionalized.
-
-
Conjugation:
-
Dissolve the activated this compound-payload in a suitable solvent (e.g., DMSO).
-
Add the linker-payload solution to the thiolated antibody in the reaction buffer at a defined molar ratio.
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload and other impurities.
-
-
Characterization:
-
Determine the DAR by UV-Vis spectroscopy or mass spectrometry.
-
Analyze the purity and aggregation state by SEC.
-
Protocol 3: ADC Plasma Stability Assay
Objective: To assess the stability of an ADC in human plasma.
Materials:
-
Purified ADC
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
ELISA plates and reagents
Procedure:
-
Incubation:
-
Spike the ADC into human plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots and store them at -80°C until analysis.
-
-
Quantification of Intact ADC (ELISA):
-
Coat ELISA plates with an anti-human IgG antibody.
-
Add diluted plasma samples and a standard curve of the ADC.
-
Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate.
-
Measure the absorbance and calculate the concentration of intact ADC at each time point.
-
-
Quantification of Released Payload (LC-MS/MS):
-
Precipitate plasma proteins from the samples (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.
-
Visualizing the Chemical Pathways and Experimental Logic
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion: A Clear Advantage for Disulfide-Based Linkers
The choice of linker is a critical design feature in the development of safe and effective antibody-drug conjugates. While maleimide-based linkers offer ease of conjugation, their inherent instability in plasma, leading to premature payload release, poses a significant challenge. The data strongly suggests that disulfide-based linkers, such as this compound, provide a superior alternative. Their stability in circulation and selective cleavage in the reducing environment of tumor cells lead to a more targeted delivery of the cytotoxic payload, ultimately enhancing the therapeutic index and minimizing off-target toxicity. For researchers and drug developers, embracing these advanced linker technologies will be pivotal in realizing the full potential of ADC-based therapies.
Validating Drug Release Kinetics: A Comparative Guide to Boc-Cystamine-Poc and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: Boc-Cystamine-Poc Proxies vs. Alternatives
The following tables summarize the quantitative drug release performance of a representative cystamine-based nanoparticle system and a common alternative, a glutathione-responsive polyurethane-based nanoparticle.
Table 1: Drug Release Kinetics of a Cystamine-Based Nanoparticle System (Proxy for this compound)
| Drug Model | Stimulus | Time (hours) | Cumulative Release (%) | Reference |
| 5-Fluorouracil | None (Physiological Condition) | 24 | ~60% | [1] |
| 5-Fluorouracil | Glutathione (GSH) | 24 | ~78% | [1] |
Table 2: Drug Release Kinetics of a Glutathione-Responsive Polyurethane Nanoparticle System
| Drug Model | Stimulus | Time (hours) | Cumulative Release (%) | Reference |
| Cisplatin | 0 mM GSH | 100 | <10% | [2] |
| Cisplatin | 5 mM GSH | 100 | ~40% | [2] |
| Cisplatin | 10 mM GSH | 100 | ~80% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the validation and replication of findings.
Synthesis of Cystamine-Conjugated Chitosan-SS-mPEG Nanoparticles (Proxy for this compound System)
This protocol describes the synthesis of a redox-responsive nanoparticle system using a cystamine-containing polymer.
-
Synthesis of Cystamine-Appended Chitosan: Chitosan is reacted with cystamine dihydrochloride in the presence of a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.5) to form cystamine-conjugated chitosan.
-
Functionalization with mPEG: Carboxylic acid-terminated methoxy poly(ethylene glycol) (mPEG-COOH) is then conjugated to the cystamine-modified chitosan using another round of EDC/NHS coupling chemistry. This step enhances the stability and biocompatibility of the nanoparticles.
-
Nanoparticle Formulation: The resulting chitosan-SS-mPEG copolymer is dissolved in an acidic aqueous solution. The 5-Fluorouracil (5-FU) drug is then added to this solution. Nanoparticles are formed by ionotropic gelation upon the addition of a cross-linking agent like sodium tripolyphosphate (TPP) under constant stirring.
-
Purification and Characterization: The formed nanoparticles are purified by centrifugation and washing to remove unreacted reagents and free drug. The size, zeta potential, and morphology of the nanoparticles are characterized using dynamic light scattering (DLS) and transmission electron microscopy (TEM). Drug loading content and encapsulation efficiency are determined by spectrophotometry.
In Vitro Drug Release Study
This protocol outlines the procedure to evaluate the glutathione-triggered drug release from the nanoparticles.
-
Preparation of Release Media: Two types of release media are prepared: a control medium (e.g., phosphate-buffered saline, PBS, at pH 7.4) and a release-triggering medium (PBS at pH 7.4 containing a specific concentration of glutathione, e.g., 10 mM, to mimic the intracellular reducing environment).
-
Experimental Setup: A known amount of the drug-loaded nanoparticles is suspended in a dialysis bag (with a specific molecular weight cut-off, e.g., 12 kDa). The dialysis bag is then immersed in a known volume of the release medium and incubated at 37°C with gentle shaking.
-
Sample Collection: At predetermined time intervals, an aliquot of the release medium is withdrawn, and the same volume of fresh medium is added to maintain a constant volume.
-
Quantification of Released Drug: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative percentage of drug release is calculated and plotted against time to obtain the drug release profile.
Visualizations
The following diagrams illustrate the key pathway and workflow involved in the validation of these drug delivery systems.
References
Comparative Analysis of Boc-Cystamine-Poc Conjugates in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) featuring Boc-Cystamine-Poc linkers, contextualized within the broader landscape of ADC linker technologies. Due to the limited public data specifically on "this compound" cross-reactivity, this guide will focus on the characteristics of disulfide-based linkers, the class to which this compound belongs, and compare them with a prevalent alternative: maleimide-based linkers. This comparison is supported by established experimental methodologies for evaluating ADC performance.
Introduction to ADC Linker Technology
Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy and safety profile. An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, and then efficiently release the payload upon internalization into the target cancer cell.
This compound is a type of cleavable linker that contains a disulfide bond. The Boc (tert-Butyloxycarbonyl) group is a protecting group, and "Poc" likely refers to a functional group enabling conjugation to the payload. The core of this linker's functionality lies in the disulfide bond, which can be cleaved in the reducing environment of the intracellular space, where the concentration of glutathione (GSH) is significantly higher than in the bloodstream.
Comparison of Disulfide (this compound) and Maleimide Linkers
The choice of linker chemistry significantly impacts the stability, efficacy, and safety of an ADC. Below is a comparison of disulfide linkers, such as this compound, and maleimide-based linkers.
| Feature | Disulfide Linkers (e.g., this compound) | Maleimide-Based Linkers |
| Cleavage Mechanism | Reductive cleavage of the disulfide bond by intracellular glutathione (GSH).[][] | Typically non-cleavable, relying on lysosomal degradation of the antibody to release the payload with an amino acid residue attached.[3] Some maleimide linkers can be part of a cleavable system (e.g., with a peptide sequence).[4] |
| Payload Release | Releases the unmodified payload within the target cell.[] | Releases the payload with a linker remnant or amino acid attached, which may affect its activity. |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage in the presence of free thiols in the plasma, potentially leading to off-target toxicity. | Forms a stable thioether bond with cysteine residues on the antibody, offering high plasma stability. However, the bond can undergo a retro-Michael reaction, leading to payload dissociation. |
| Drug-to-Antibody Ratio (DAR) | Can be controlled through site-specific conjugation to engineered cysteines. | Can also be controlled via site-specific conjugation, leading to more homogeneous ADCs. |
| "Bystander Effect" | Cleavable nature allows the released payload to diffuse out of the target cell and kill neighboring antigen-negative tumor cells. | With non-cleavable linkers, the charged payload-amino acid conjugate is less likely to cross the cell membrane, limiting the bystander effect. |
| Potential for Off-Target Toxicity | Premature linker cleavage in circulation can lead to systemic toxicity. | Off-target toxicity can occur if the antibody itself binds to non-target tissues or if the payload is released prematurely via retro-Michael reaction. |
Experimental Protocols for Cross-Reactivity and Stability Assessment
To evaluate the performance and potential cross-reactivity of ADCs, a series of in vitro and in vivo assays are employed.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
The samples are analyzed by methods such as ELISA to measure the concentration of the intact ADC and by LC-MS to quantify the amount of released payload.
-
The half-life of the ADC in plasma is then calculated.
In Vitro Cytotoxicity Assay
Objective: To determine the on-target potency and off-target toxicity of the ADC.
Methodology:
-
Antigen-positive (target) and antigen-negative (non-target) cancer cell lines are cultured.
-
Cells are treated with serial dilutions of the ADC for a defined period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay (e.g., MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
The half-maximal inhibitory concentration (IC50) is calculated for both cell lines to determine the therapeutic window.
Tissue Cross-Reactivity Study
Objective: To evaluate the binding of the ADC to a panel of normal human tissues to identify potential off-target binding of the antibody component.
Methodology:
-
Cryosections of a comprehensive panel of normal human tissues are prepared.
-
The ADC is applied to the tissue sections at various concentrations.
-
Binding is detected using immunohistochemistry (IHC) with an anti-human antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
The staining pattern and intensity are evaluated by a pathologist to identify any unintended binding.
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved in ADC function and evaluation, the following diagrams are provided.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Workflow for preclinical evaluation of ADC candidates.
Conclusion
References
Comparative Assessment of the Therapeutic Index of Boc-Cystamine-Poc ADCs and Other Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Antibody-Drug Conjugates (ADCs) featuring the Boc-Cystamine-Poc linker technology. Due to the limited availability of direct comparative studies on the this compound linker, this guide broadens its scope to include a comprehensive evaluation of ADCs with structurally and functionally similar glutathione-sensitive disulfide linkers. The performance of these linkers is benchmarked against other prevalent ADC linker technologies, including protease-cleavable and non-cleavable linkers. The objective is to furnish researchers and drug developers with the necessary data and methodologies to make informed decisions in the design and development of next-generation ADCs with an improved therapeutic window.
Executive Summary
The therapeutic index, a critical measure of a drug's safety and efficacy, is profoundly influenced by the choice of linker in an ADC. The ideal linker remains stable in systemic circulation, minimizing off-target toxicity, while ensuring efficient payload release at the tumor site to maximize anti-cancer activity. This guide delves into the preclinical data of ADCs employing three major linker strategies:
-
Glutathione-Sensitive Disulfide Linkers (e.g., Cystamine-based): These linkers are designed to be cleaved in the reducing environment of the cytoplasm, where glutathione (GSH) concentrations are significantly higher than in the bloodstream. This differential provides a mechanism for tumor-specific payload release.
-
Protease-Cleavable Linkers (e.g., Valine-Citrulline-PABC): These linkers are cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.
-
Non-Cleavable Linkers (e.g., SMCC): These linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload, generally resulting in higher stability but potentially lower bystander effect.
The following sections present a detailed comparison of these linker technologies, supported by experimental data and protocols, to elucidate their respective advantages and disadvantages in achieving a favorable therapeutic index.
Data Presentation: Comparative Performance of ADC Linker Technologies
The following tables summarize key quantitative data from preclinical studies, offering a comparative view of the efficacy and toxicity profiles of ADCs with different linker technologies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | ADC Example | Target Antigen | Payload | Cell Line | IC50 (nM) | Citation |
| Glutathione-Sensitive Disulfide | Novel Disulfide-PBD ADC | CD22 | PBD | Human Non-Hodgkin Lymphoma | Similar to vc-PABC-PBD | [1] |
| Protease-Cleavable | vc-PABC-PBD ADC | CD22 | PBD | Human Non-Hodgkin Lymphoma | Similar to Disulfide-PBD | [1] |
| Non-Cleavable | mil40-15 (Cys-linker-MMAE) | Not Specified | MMAE | Not Specified | 10⁻¹¹ M (Target Cells) | [2] |
| Non-Cleavable | mil40-15 (Cys-linker-MMAE) | Not Specified | MMAE | Not Specified | 10⁻⁹ M (Bystander) | [2] |
Table 2: In Vivo Efficacy of ADCs with Different Linker Technologies in Xenograft Models
| Linker Type | ADC Example | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Glutathione-Sensitive Disulfide | Novel anti-CD22-DM1 ADC | Human Lymphoma | 3 mg/kg, single dose | Tumor Regression | [1] |
| Protease-Cleavable | vc-PABC-PBD ADC | Human Non-Hodgkin Lymphoma | Various doses | Similar to Disulfide-PBD | |
| Non-Cleavable | CX-DM1-containing ADCs | EGFR and EpCAM Xenografts | 3 mg/kg | More active than 15 mg/kg SMCC-DM1 ADC |
Table 3: Toxicity Profile of ADCs with Different Linker Technologies
| Linker Type | ADC Example | Animal Model | Maximum Tolerated Dose (MTD) | Key Toxicities | Citation |
| Glutathione-Sensitive Disulfide | Novel Disulfide-PBD ADC | Mouse | 10 mg/kg | Not Specified | |
| Protease-Cleavable | vc-PABC-PBD ADC | Mouse | 2.5 mg/kg | Not Specified | |
| Non-Cleavable | mil40-15 (Cys-linker-MMAE) | Not Specified | 160 mg/kg | Low bystander toxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental method for determining the cytotoxic effect of an ADC on cancer cell lines.
-
Cell Seeding:
-
Seed antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines in 96-well plates at a density of 1,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-144 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
-
Model Establishment:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of sterile PBS and Matrigel) to a final concentration of 2-5 x 10⁶ cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers until the tumors reach a predetermined average size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
ADC Administration:
-
Prepare the ADC formulation in a sterile vehicle at the desired concentration.
-
Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the general health and behavior of the mice.
-
-
Efficacy Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis.
-
Pharmacokinetic Analysis
This protocol describes the evaluation of the pharmacokinetic profile of an ADC in a murine model.
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the ADC to mice.
-
-
Serial Blood Collection:
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples from the saphenous or submandibular vein.
-
-
Sample Processing:
-
Process the blood samples to obtain plasma.
-
-
Bioanalytical Quantification:
-
Quantify the concentrations of total antibody, conjugated ADC, and unconjugated payload in the plasma samples using methods such as ELISA and LC-MS/MS.
-
-
Pharmacokinetic Parameter Calculation:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.
-
Mandatory Visualization
Signaling Pathway for Microtubule Inhibitor Payloads (e.g., MMAE, DM1)
Caption: Mechanism of action for microtubule inhibitor payloads.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining ADC in vitro cytotoxicity.
Logical Relationship of ADC Therapeutic Index Components
Caption: Factors influencing the ADC therapeutic index.
References
Safety Operating Guide
Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Boc-Cystamine-Poc
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides essential, procedural information for the proper disposal of Boc-Cystamine-Poc, a bifunctional crosslinker utilized in click chemistry. Adherence to these protocols is crucial for ensuring a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE). Based on data for structurally related compounds, the following precautions are recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields.
-
Skin Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder and dust generation is possible, use a full-face respirator with a particulate filter.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C13H22N2O4S2 |
| Molecular Weight | 334.46 g/mol [1][2] |
| CAS Number | 2171512-56-2[1][2] |
| Purity | >98%[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of in drains or regular household waste.
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.
-
Utilize separate containers for solid and liquid waste to ensure proper segregation.
-
-
Labeling:
-
Clearly and accurately label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste material.
-
List any solvents used to dissolve the compound.
-
Affix appropriate hazard symbols as per your institution's guidelines. A key hazard identified for a related compound is "Very toxic to aquatic life with long lasting effects".
-
-
Storage:
-
Seal the waste container securely.
-
Store the container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for proper disposal.
-
Ensure all institutional and local regulations for hazardous waste disposal are followed.
-
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area and ensure the area is well-ventilated.
-
Contain Spill: For liquid spills (if the compound is dissolved), use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Collect Waste: Carefully scoop the absorbed material or sweep up the solid powder into a designated and labeled hazardous waste container.
-
Dispose of Cleanup Materials: All contaminated cleanup materials, including absorbent pads, gloves, and wipes, must be placed into the labeled hazardous waste container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Boc-Cystamine-Poc
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Boc-Cystamine-Poc in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Snug-fitting, chemical splash goggles. A face shield should be worn over safety glasses if there is a risk of splashing.[2] | Protects eyes from chemical splashes and potential fumes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's guidelines for chemical compatibility. | Prevents direct skin contact with the chemical.[2][3] |
| Body Protection | Laboratory Coat | Standard laboratory coat. A chemical-resistant apron or coverall is recommended for larger quantities.[2] | Protects skin and personal clothing from spills. |
| Respiratory Protection | Fume Hood | All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood. | Minimizes inhalation of any dust, aerosols, or vapors. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Detailed Experimental Protocols
a. Preparation and Weighing:
-
Before handling the reagent, ensure you are wearing the appropriate PPE as specified in the table above.
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of fine particles.
-
Use a tared, sealed container for weighing to minimize exposure and contamination.
b. Dissolution and Reaction:
-
Add the desired solvent to the vessel containing the weighed this compound.
-
Ensure adequate ventilation and continue to work within the fume hood.
-
If the reaction is exothermic, use an ice bath to control the temperature.
c. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
d. Disposal Plan:
-
All waste containing this compound, including contaminated consumables and solvents, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Given the high aquatic toxicity of the related t-Boc-Cystamine, do not dispose of this chemical down the drain.
-
Dispose of the chemical waste through your institution's hazardous waste management program.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

